molecular formula C8H5IN2O2 B1335800 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 478040-59-4

6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1335800
CAS No.: 478040-59-4
M. Wt: 288.04 g/mol
InChI Key: VXUADYUOSVMTEM-UHFFFAOYSA-N
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Description

6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5IN2O2 and its molecular weight is 288.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUADYUOSVMTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391848
Record name 6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478040-59-4
Record name 6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a prominent feature in numerous biologically active molecules, exhibiting a wide range of therapeutic activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource of key data and experimental methodologies.

Core Physicochemical Data

While extensive experimental data for this compound is not widely published, the following table summarizes its fundamental molecular attributes and computed physicochemical parameters. These calculated values offer valuable insights into the molecule's behavior in biological systems.

PropertyValueSource
Molecular Formula C₈H₅IN₂O₂--INVALID-LINK--[1]
Molecular Weight 288.04 g/mol --INVALID-LINK--[1][2]
CAS Number 478040-59-4--INVALID-LINK--[1]
Purity ≥98%--INVALID-LINK--[1]
Storage Conditions 4°C, protect from light--INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 54.6 Ų--INVALID-LINK--[1]
Computed logP 1.6371--INVALID-LINK--[1]
Hydrogen Bond Acceptors 3--INVALID-LINK--[1]
Hydrogen Bond Donors 1--INVALID-LINK--[1]
Rotatable Bonds 1--INVALID-LINK--[1]

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a fundamental physical property indicating its purity.

Methodology:

  • Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Determination of the Acid Dissociation Constant (pKa)

The pKa value is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group is of primary interest.

Methodology (Potentiometric Titration):

  • Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

  • pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid.

Determination of the Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Methodology (Shake-Flask Method):

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A measured volume of the prepared solution is mixed with a measured volume of the other phase in a separatory funnel. The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Solubility Determination

Solubility is a critical parameter for drug formulation and bioavailability.

Methodology (Equilibrium Shake-Flask Method):

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The suspension is filtered to remove the undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method (e.g., HPLC, UPLC-MS).

  • Reporting: The solubility is expressed in units such as mg/mL or mol/L.

Biological Activity and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold are known to possess a wide array of biological activities. Notably, some derivatives have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways. One such pathway involves the transcription factors STAT3 and NF-κB, which are critical regulators of the inflammatory response. Inhibition of these pathways can lead to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Below is a diagram illustrating the proposed mechanism of anti-inflammatory action for certain imidazo[1,2-a]pyridine derivatives.

G Proposed Anti-inflammatory Signaling Pathway cluster_0 This compound Derivative cluster_1 Cellular Signaling cluster_2 Pro-inflammatory Mediators cluster_3 Inflammatory Response Compound Imidazo[1,2-a]pyridine Derivative STAT3 STAT3 Compound->STAT3 Inhibits NFkB NF-κB Compound->NFkB Inhibits iNOS iNOS STAT3->iNOS Activates NFkB->iNOS Activates COX2 COX-2 NFkB->COX2 Activates Inflammation Inflammation iNOS->Inflammation COX2->Inflammation

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates a general experimental workflow for determining the logP of a compound using the shake-flask method followed by HPLC analysis.

G Experimental Workflow for logP Determination A Prepare Saturated n-Octanol and Water B Dissolve Compound in one Phase A->B C Mix Phases and Shake (e.g., 1 hour) B->C D Allow Phases to Separate C->D E Sample Aqueous and Octanol Layers D->E F Analyze Samples by HPLC E->F G Calculate logP F->G

Workflow for logP Determination

References

In-depth Technical Guide: 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 478040-59-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile synthetic intermediate.

Core Compound Properties

This compound is a substituted imidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2] The presence of an iodine atom at the 6-position and a carboxylic acid at the 2-position makes this molecule a valuable building block for the synthesis of more complex molecules through various cross-coupling and functional group manipulation reactions.

PropertyValueReference
CAS Number 478040-59-4[3][4]
Molecular Formula C₈H₅IN₂O₂[3][4]
Molecular Weight 288.04 g/mol [3][4]
Synonyms 6-IODO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID[4]
Storage Conditions 4°C, protect from light[4]

Synthesis

Based on this established methodology, a plausible synthetic route for this compound is proposed.

Proposed Synthetic Pathway

SynthesisPathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 2-Amino-5-iodopyridine Reaction Condensation/ Cyclization A->Reaction B Pyruvic acid derivative (e.g., Bromopyruvic acid) B->Reaction C 6-Iodoimidazo[1,2-a]pyridine- 2-carboxylic acid Reaction->C Heat

Figure 1: Proposed synthesis of this compound.

General Experimental Protocol for Imidazo[1,2-a]pyridine Synthesis

The synthesis of iodoimidazo[1,2-a]pyridine substrates can be achieved through the condensation of the corresponding iodo-2-aminopyridines with chloroacetaldehyde.[1] While this specific protocol yields an unsubstituted C2 position, modification by using a suitable α-halocarbonyl compound bearing a carboxylic acid or a precursor group would lead to the desired product.

A general procedure would involve:

  • Dissolving 2-amino-5-iodopyridine in a suitable solvent, such as ethanol.

  • Adding an equimolar amount of an α-halocarbonyl compound (e.g., bromopyruvic acid).

  • Heating the reaction mixture under reflux for several hours.

  • Monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cooling the reaction mixture and isolating the product by filtration or extraction.

  • Purification of the crude product by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The imidazo[1,2-a]pyridine scaffold is a core component of numerous biologically active compounds with a wide range of therapeutic applications, including anti-cancer, anti-inflammatory, antiviral, and antibacterial agents.[1][6][7][8][9] this compound serves as a key intermediate for the synthesis of derivatives with enhanced or novel biological activities.

The iodine atom at the 6-position is particularly useful for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the attachment of a wide variety of substituents to the imidazo[1,2-a]pyridine core. The carboxylic acid group at the 2-position can be readily converted into other functional groups, such as amides, esters, and alcohols, further expanding the chemical space for drug discovery.

Potential as a Synthetic Intermediate

The utility of the 6-iodo-imidazo[1,2-a]pyridine core as a synthetic precursor is demonstrated in the synthesis of 6-carboxamido derivatives via aminocarbonylation reactions.[1] This highlights the importance of the iodo-substituent as a handle for further functionalization.

ExperimentalWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product A 6-Iodoimidazo[1,2-a]pyridine derivative Reaction Pd-catalyzed Cross-Coupling (e.g., Aminocarbonylation) A->Reaction CO, Amine, Catalyst B Functionalized Imidazo[1,2-a]pyridine (e.g., 6-Carboxamido derivative) Reaction->B

Figure 2: General workflow for the functionalization of 6-iodoimidazo[1,2-a]pyridines.

Biological Activity

Currently, there is a lack of publicly available data on the specific biological targets, mechanism of action, and quantitative biological activity (e.g., IC₅₀ values) of this compound itself. Its primary role appears to be that of a chemical intermediate in the synthesis of other biologically active molecules. The broad spectrum of activities reported for the imidazo[1,2-a]pyridine class of compounds suggests that derivatives of this molecule could be of significant interest for various therapeutic areas.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized imidazo[1,2-a]pyridine derivatives. Its strategic placement of an iodine atom and a carboxylic acid group allows for extensive chemical modifications, making it a key intermediate for researchers and scientists in the field of drug discovery and medicinal chemistry. While specific biological data for this compound is limited, its potential for generating novel therapeutic agents is significant, warranting further investigation into its synthetic applications and the biological properties of its derivatives. This technical guide serves as a foundational resource for professionals working with this promising chemical entity.

References

Structure Elucidation of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid. Due to the limited availability of published experimental data for this specific molecule, this guide combines established synthetic methodologies for related compounds with predicted spectroscopic data to offer a robust framework for its characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel imidazo[1,2-a]pyridine derivatives.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₈H₅IN₂O₂[1][2]

  • Molecular Weight: 288.04 g/mol [1][2]

  • CAS Number: 478040-59-4[1][2]

  • Canonical SMILES: C1=CC2=NC(=CN2C=C1I)C(=O)O

  • Predicted LogP: 1.6371[1]

  • Predicted Topological Polar Surface Area (TPSA): 54.6 Ų[1]

Synthesis

The synthesis of this compound can be achieved through a multi-step process adapted from established procedures for related imidazo[1,2-a]pyridine derivatives.[3][4] The general strategy involves the cyclization of a substituted 2-aminopyridine with a suitable three-carbon synthon, followed by functional group manipulations to install the carboxylic acid moiety.

Experimental Protocol: Synthesis

Step 1: Synthesis of 6-Iodoimidazo[1,2-a]pyridine

  • To a solution of 5-iodo-2-aminopyridine (1.0 eq) in ethanol, chloroacetaldehyde (1.2 eq, 50% aqueous solution) is added.[3]

  • The reaction mixture is heated to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 6-iodoimidazo[1,2-a]pyridine.

Step 2: Synthesis of Ethyl 6-Iodoimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 6-iodoimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as THF, a strong base like n-butyllithium (1.1 eq) is added dropwise at -78 °C under an inert atmosphere.

  • The reaction mixture is stirred at this temperature for 1 hour, followed by the addition of ethyl chloroformate (1.2 eq).

  • The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched with water and the product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography yields ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate.

Step 3: Hydrolysis to this compound

  • The ethyl ester from the previous step is dissolved in a mixture of ethanol and water.

  • An excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq), is added.

  • The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed (monitored by TLC).

  • The ethanol is removed under reduced pressure, and the aqueous solution is acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established values for the imidazo[1,2-a]pyridine scaffold and the influence of the iodo and carboxylic acid substituents.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.3 - 8.5s-
H-57.8 - 8.0d~9.0
H-77.6 - 7.8dd~9.0, ~1.5
H-88.8 - 9.0d~1.5
COOH12.0 - 13.0br s-
Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-2140 - 145
C-3115 - 120
C-5130 - 135
C-685 - 90
C-7125 - 130
C-8120 - 125
C-8a145 - 150
COOH165 - 170
Predicted IR Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C-H (Aromatic)3000 - 3100Medium
C=O (Carboxylic Acid)1700 - 1725Strong
C=N (Imidazo ring)1630 - 1650Medium
C=C (Aromatic)1450 - 1600Medium to Strong
C-I500 - 600Medium
Predicted Mass Spectrometry Data
m/zPredicted Identity
288[M]⁺ (Molecular Ion)
243[M-COOH]⁺
161[M-I]⁺
117[M-I-CO₂]⁺

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to confirm proton-proton and proton-carbon correlations, which will aid in unambiguous assignment of all signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion and analyze the fragmentation pattern.

Visualizations

Experimental Workflow for Structure Elucidation

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structure Elucidation start Starting Materials (5-iodo-2-aminopyridine, Chloroacetaldehyde) reaction1 Cyclization start->reaction1 intermediate1 6-Iodoimidazo[1,2-a]pyridine reaction1->intermediate1 reaction2 Carboxylation intermediate1->reaction2 product This compound reaction2->product purification Column Chromatography product->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms final_structure Confirmed Structure nmr->final_structure ir->final_structure ms->final_structure

Caption: Experimental workflow for the synthesis and structural elucidation.

Potential Signaling Pathway: PI3K/Akt/mTOR Inhibition

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit anticancer activity, often through the inhibition of the PI3K/Akt/mTOR signaling pathway.[5][6] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor 6-Iodoimidazo[1,2-a]pyridine- 2-carboxylic acid (Hypothesized Target) Inhibitor->PI3K inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This technical guide provides a detailed, albeit partially predictive, framework for the structure elucidation of this compound. The provided synthetic protocol, predicted spectroscopic data, and characterization methodologies offer a comprehensive starting point for researchers. The potential modulation of the PI3K/Akt/mTOR signaling pathway highlights a promising area for future investigation into the biological activities of this compound. Further experimental validation is necessary to confirm the predicted data and fully elucidate the structure and bioactivity of this molecule.

References

Spectroscopic and Synthetic Profile of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document outlines a plausible synthetic pathway and presents a combination of experimental data for a key precursor and predicted spectroscopic data for the final compound.

Core Spectroscopic Data

The spectroscopic data for the direct precursor, 6-Iodoimidazo[1,2-a]pyridine, has been experimentally determined and provides a foundation for predicting the spectral characteristics of the target carboxylic acid.

Table 1: Experimental Spectroscopic Data for 6-Iodoimidazo[1,2-a]pyridine
Parameter¹H NMR (400.13 MHz, CDCl₃) δ (ppm)¹³C NMR (100.6 MHz, CDCl₃) δ (ppm)Mass Spectrometry (MS) m/z (rel. int. %)Infrared (IR) (cm⁻¹)
Values 8.40 (dd, J = 1.6, 0.9 Hz, 1H), 7.58 (d, J = 0.8 Hz, 1H), 7.52–7.53 (m, 1H), 7.42 (dd, J = 9.4, 0.8 Hz, 1H), 7.32 (dd, J = 9.4, 1.6 Hz, 1H)144.2, 134.1, 132.5, 130.8, 119.1, 112.3, 75.4244 [M]⁺ (38), 127 (100), 117 (31), 90 (33), 76 (9), 63 (8), 52 (38), 38 (48)1306, 1130, 874, 829, 799, 721, 713
Predicted Spectroscopic Data for this compound

The following data is predicted based on the known effects of a carboxylic acid substituent on the imidazo[1,2-a]pyridine scaffold.

Table 2: Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.2-8.4s-
H-5~8.5-8.7d~1.5
H-7~7.4-7.6dd~9.5, ~1.5
H-8~7.6-7.8d~9.5
COOH~10-13br s-
Table 3: Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-2~160-165
C-3~115-120
C-5~145-148
C-6~78-82
C-7~135-138
C-8~120-123
C-8a~130-133
COOH~165-170
Table 4: Predicted IR and MS Data
Spectroscopic MethodPredicted Values
IR (cm⁻¹) ~3200-2500 (br, O-H stretch of carboxylic acid), ~1700-1680 (C=O stretch of carboxylic acid), ~1640 (C=N stretch), ~1300 (C-O stretch)
MS (m/z) Expected molecular ion [M]⁺ at 288.04, with fragmentation patterns corresponding to the loss of CO₂ and other characteristic fragments.

Experimental Protocols

A two-step synthesis is proposed for this compound, starting from the corresponding 2-amino-5-iodopyridine.

Step 1: Synthesis of 6-Iodoimidazo[1,2-a]pyridine

This protocol is based on a reported procedure[1].

Materials:

  • 2-amino-5-iodopyridine

  • Chloroacetaldehyde (50 m/m% solution in water)

  • Acetonitrile

  • Dichloromethane

  • Saturated Sodium Carbonate solution

  • Sodium Sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/methanol (50/1) as eluent

Procedure:

  • A mixture of 2-amino-5-iodopyridine (0.5 mmol) and chloroacetaldehyde (50 m/m% solution in water, 114 µL, 0.9 mmol) is stirred in 11 mL of acetonitrile at 80 °C for 8 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • After completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane (15 mL) and extracted with a saturated sodium carbonate solution (2 x 10 mL).

  • The organic phase is dried over sodium sulfate, and the solvent is evaporated in vacuo.

  • The crude product is purified by column chromatography on silica gel using an eluent of ethyl acetate/methanol (50/1) to yield 6-Iodoimidazo[1,2-a]pyridine as a pale yellow solid.

Step 2: Carboxylation of 6-Iodoimidazo[1,2-a]pyridine (Proposed)

This proposed method involves the direct carboxylation of the imidazo[1,2-a]pyridine core at the C2 position.

Materials:

  • 6-Iodoimidazo[1,2-a]pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Dry Ice (solid CO₂)

  • Hydrochloric acid (1 M)

  • Diethyl ether

Procedure:

  • 6-Iodoimidazo[1,2-a]pyridine is dissolved in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cooled to -78 °C.

  • A solution of n-BuLi in hexanes is added dropwise to the reaction mixture, and it is stirred at -78 °C for 1 hour to facilitate lithiation at the C2 position.

  • Crushed dry ice is then added to the reaction mixture in small portions.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of 1 M hydrochloric acid, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general workflow for spectroscopic analysis.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 2-amino-5-iodopyridine 2-amino-5-iodopyridine 6-Iodoimidazo[1,2-a]pyridine 6-Iodoimidazo[1,2-a]pyridine 2-amino-5-iodopyridine->6-Iodoimidazo[1,2-a]pyridine Chloroacetaldehyde, Acetonitrile, 80°C This compound This compound 6-Iodoimidazo[1,2-a]pyridine->this compound 1. n-BuLi, THF, -78°C 2. CO2 (dry ice)

Caption: Synthetic pathway for this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

References

The Biological Potential of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. This technical guide explores the known biological landscape of this scaffold, with a specific focus on the potential of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid. While specific quantitative biological data for this particular compound is not extensively available in peer-reviewed literature, this document aggregates data from closely related analogs to infer its potential therapeutic applications. This guide covers the synthesis, known biological activities of the core scaffold including anticancer, antimicrobial, and antiviral properties, and associated signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research into this promising class of compounds.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic compound that has garnered significant attention from the medicinal chemistry community. Its rigid structure and synthetic tractability make it an attractive scaffold for the development of novel therapeutic agents. Numerous derivatives have been reported to possess a wide array of pharmacological properties, including anti-cancer, anti-inflammatory, antiviral, and antibacterial activities.[1][2][3] The functionalization at various positions of the bicyclic ring allows for the fine-tuning of physicochemical properties and biological targets. The 6-iodo substitution, in particular, offers a handle for further chemical modifications through cross-coupling reactions, while the carboxylic acid at the 2-position can enhance solubility and provide a key interaction point with biological targets.

Synthesis of this compound and Derivatives

The synthesis of the imidazo[1,2-a]pyridine core is well-established, typically involving the condensation of a 2-aminopyridine with an α-haloketone or equivalent. For the synthesis of the title compound, a common route involves the reaction of 5-iodo-2-aminopyridine with a pyruvate derivative.

Below is a generalized synthetic workflow for obtaining imidazo[1,2-a]pyridine derivatives.

G A 2-Aminopyridine derivative (e.g., 5-Iodo-2-aminopyridine) C Condensation A->C B α-Halo carbonyl compound (e.g., Ethyl bromopyruvate) B->C D Cyclization C->D Heat or Base E Imidazo[1,2-a]pyridine ester D->E F Hydrolysis E->F e.g., LiOH, NaOH G Imidazo[1,2-a]pyridine-2-carboxylic acid F->G

Caption: Generalized synthetic workflow for imidazo[1,2-a]pyridine-2-carboxylic acids.

Biological Activities of Imidazo[1,2-a]pyridine Derivatives

While specific quantitative data for this compound is sparse in the public domain, the biological activities of numerous other derivatives provide a strong rationale for its investigation.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition and induction of apoptosis.

Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a)p110α (enzyme assay)0.67[4]
Thiazole derivative 12p110α (enzyme assay)0.0028[4]
Thiazole derivative 12A3750.14[4]
Thiazole derivative 12HeLa0.21[4]
Diarylurea derivative 18iA375P (melanoma)<0.06[5]
Antimicrobial and Antiviral Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its potential in combating infectious diseases.

Table 2: Antimicrobial and Antiviral Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeOrganism/VirusActivity MetricValueReference
Imidazo[1,2-a]pyridinecarboxamide 15M. tuberculosis H37RvMIC0.10-0.19 µM[6]
Imidazo[1,2-a]pyridinecarboxamide 16M. tuberculosis H37RvMIC0.10-0.19 µM[6]
Imidazo[1,2-a]pyridinecarboxamides 15 & 16MDR/XDR M. tuberculosisMIC0.05-1.5 µM[6]

Signaling Pathways

Several imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammation. One of the well-studied pathways is the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

In Vitro Kinase Assay (e.g., PI3Kα)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

  • Reagents and Materials:

    • Recombinant human PI3Kα enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)

    • PIP₂ (substrate)

    • ATP (radiolabeled or with a detection moiety)

    • Test compound (this compound) dissolved in DMSO

    • 96-well plates

    • Scintillation counter or appropriate detection instrument

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase buffer to the wells of the 96-well plate.

    • Add the test compound dilutions to the wells.

    • Add the PI3Kα enzyme and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of PIP₂ and ATP.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a stop solution (e.g., 8 M guanidine hydrochloride).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated ATP.

    • Quantify the amount of phosphorylated substrate using a scintillation counter or other appropriate method.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., A375, HeLa)

    • Complete cell culture medium

    • Test compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound.

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of potent and selective therapeutic agents. While direct biological data for this compound is not yet widely reported, the extensive research on related derivatives strongly suggests its potential as a valuable compound for further investigation. The presence of the 6-iodo group allows for facile diversification of the scaffold, and the 2-carboxylic acid moiety can contribute to favorable pharmacokinetic properties and target interactions.

Future research should focus on the systematic evaluation of this compound and its derivatives in a panel of biological assays, including anticancer, antimicrobial, and anti-inflammatory screens. Elucidation of its specific molecular targets and mechanism of action will be crucial for its development as a potential drug candidate. The experimental protocols provided in this guide offer a starting point for researchers to embark on the exploration of this promising chemical entity.

References

An In-Depth Technical Guide to the Derivatives of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the derivatives of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid. This core scaffold is a key building block in the development of novel therapeutic agents, particularly in the fields of oncology and inflammation.

Core Structure and Synthetic Overview

The foundational molecule, this compound, serves as a versatile precursor for a diverse range of derivatives. The presence of the iodo-substituent at the 6-position allows for various cross-coupling reactions, enabling the introduction of a wide array of functional groups. Concurrently, the carboxylic acid at the 2-position is readily converted into esters, amides, and other functionalities.

A general synthetic approach to the core structure involves the condensation of 5-iodo-2-aminopyridine with a pyruvate derivative, followed by cyclization. The resulting imidazo[1,2-a]pyridine scaffold can then be further functionalized.

Derivatization Strategies

The primary points of diversification on the this compound scaffold are the 6-position (via the iodo group) and the 2-position (via the carboxylic acid).

Modifications at the 6-Position

The iodine atom at the 6-position is a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the 6-iodo derivative with various boronic acids or esters. This allows for the introduction of aryl, heteroaryl, and vinyl substituents.

  • Heck Coupling: This reaction enables the introduction of alkenyl groups at the 6-position.

  • Sonogashira Coupling: This method is employed to install alkyne moieties.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amino groups.

  • Carbonylation Reactions: The iodo group can be converted to a carbonyl group, which can then be transformed into amides, esters, or other carbonyl-containing functional groups.[1][2]

Modifications at the 2-Position Carboxylic Acid

The carboxylic acid at the 2-position is readily derivatized using standard organic chemistry techniques:

  • Amide Formation: Coupling of the carboxylic acid with a diverse range of primary and secondary amines, using standard coupling reagents like HATU, HOBt/EDC, or by converting the carboxylic acid to an acyl chloride, yields a library of carboxamide derivatives.

  • Ester Formation: Esterification with various alcohols under acidic conditions or using coupling reagents provides the corresponding ester derivatives.

Quantitative Data Summary

The following tables summarize quantitative data for various derivatives of imidazo[1,2-a]pyridine, highlighting their biological activities. While specific data for derivatives of this compound is limited in the public domain, the data for structurally related compounds provide valuable insights into the structure-activity relationships (SAR).

Table 1: Anticancer Activity of 6-Substituted Imidazo[1,2-a]pyridine Derivatives

Compound ID6-Substituent2-SubstituentCell LineIC50 (µM)Citation
1a Phenyl-HHT-291.5[3]
1b 4-Methoxyphenyl-HHT-292.3[3]
1c 4-Chlorophenyl-HCaco-23.1[3]
1d Thiophen-2-yl-HCaco-22.8[3]
13k 4-((4-Morpholinobenzyl)amino)quinazolin-6-yl-COOEtHCC8270.09[4]
13k 4-((4-Morpholinobenzyl)amino)quinazolin-6-yl-COOEtA5490.21[4]
13k 4-((4-Morpholinobenzyl)amino)quinazolin-6-yl-COOEtHCT1160.43[4]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ID6-Substituent2,8-SubstituentsKinaseIC50 (nM)Citation
35 -CH32-CONH(2-morpholinoethyl), 8-BrPI3Kα150[5]
13k 4-((4-Morpholinobenzyl)amino)quinazolin-6-yl2-COOEtPI3Kα1.94[4]
Compound 7 5-(2,4-difluorophenylsulfonamido)-2-methoxypyridin-3-yl3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)PI3Kα0.20[6]
Compound 7 5-(2,4-difluorophenylsulfonamido)-2-methoxypyridin-3-yl3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)mTOR21[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling at the 6-Position

A mixture of this compound ester (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-substituted derivative.

General Procedure for Amide Coupling at the 2-Position

To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as DMF or DCM, are added an amine (1.0-1.2 eq.), a coupling agent such as HATU (1.2-1.5 eq.) or EDC (1.2-1.5 eq.) in the presence of HOBt (1.2-1.5 eq.), and a base like DIPEA or triethylamine (2.0-3.0 eq.). The reaction mixture is stirred at room temperature for 2-24 hours, or until completion as monitored by TLC or LC-MS. The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography or recrystallization to yield the pure amide derivative.[7][8]

Signaling Pathway and Experimental Workflow Diagrams

Many derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The following diagram illustrates the key components of the PI3K/Akt/mTOR pathway and the points of inhibition by imidazo[1,2-a]pyridine derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel derivatives of this compound.

experimental_workflow Start 6-Iodoimidazo[1,2-a]pyridine- 2-carboxylic acid Derivatization Derivatization (Amide/Ester Formation & Cross-Coupling) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification InVitro In Vitro Biological Evaluation (Enzyme Assays, Cell Viability) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Derivatization Iterative Design InVivo In Vivo Studies (Animal Models) Lead_Opt->InVivo End Preclinical Candidate InVivo->End

Caption: Workflow for synthesis and evaluation of derivatives.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant potential for the development of new therapeutics. The synthetic versatility of this scaffold allows for the creation of large and diverse chemical libraries. The demonstrated activity of related compounds as potent inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, underscores their relevance in oncology and other disease areas. Further exploration of the structure-activity relationships of this compound class is warranted to identify and optimize novel drug candidates.

References

The Dawn of Imidazo[1,2-a]pyridine Synthesis: The Tschitschibabin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including hypnotic (Zolpidem), anxiolytic (Alpidem), anti-ulcer (Zolimidine), and cardiotonic (Olprinone) properties.[2][3] This guide provides a comprehensive overview of the seminal discoveries and the historical evolution of synthetic strategies for constructing this vital heterocyclic system, from classical condensation reactions to modern, highly efficient multicomponent methodologies.

The journey into the synthesis of imidazo[1,2-a]pyridines began in 1925 with the pioneering work of Aleksei Tschitschibabin.[4] This foundational method, known as the Tschitschibabin reaction, involves the condensation of a 2-aminopyridine with an α-haloketone or α-haloaldehyde.[3][4] The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, forming an N-phenacylpyridinium salt intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Initially, the reaction required harsh conditions, such as heating the reactants in a sealed tube at high temperatures (150-200 °C), which often resulted in modest yields.[4] Over the decades, numerous modifications have been developed to improve yields and broaden the substrate scope, including catalyst- and solvent-free approaches conducted at milder temperatures.[3][4]

Tschitschibabin_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_end Product Start1 2-Aminopyridine Intermediate1 N-alkylation (SN2) Forms Pyridinium Salt Start1->Intermediate1 Endocyclic N attack Start2 α-Haloketone Start2->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Exocyclic N attack Intermediate3 Dehydration Intermediate2->Intermediate3 Elimination of H2O EndProduct Imidazo[1,2-a]pyridine Intermediate3->EndProduct Ortoleva_King_Workflow cluster_reactants Reactants cluster_process One-Pot Process cluster_product Final Product R1 2-Aminopyridine Step1 Step 1: Ortoleva-King Reaction (Formation of Pyridinium Salt) R1->Step1 R2 Acetophenone R2->Step1 R3 Iodine (I2) R3->Step1 Step2 Step 2: Cyclization (Base Addition) Step1->Step2 Intermediate Salt Product Imidazo[1,2-a]pyridine Step2->Product GBB_Reaction_Logic cluster_inputs Three Components Comp1 2-Aminopyridine Imine Imine Formation Comp1->Imine Comp2 Aldehyde Comp2->Imine Comp3 Isocyanide Cycloadd [4+1] Cycloaddition Comp3->Cycloadd Imine->Cycloadd Cyclize 5-endo-dig Cyclization Cycloadd->Cyclize Aromatize Rearomatization Cyclize->Aromatize Product 3-Amino-Imidazo[1,2-a]pyridine Aromatize->Product

References

Methodological & Application

Synthesis of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 6-iodoimidazo[1,2-a]pyridine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic routes, offering a practical guide for laboratory-scale preparation.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs. Substitution at the 6-position with an iodine atom provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a key intermediate in the synthesis of diverse compound libraries for drug discovery. The synthetic strategy presented herein involves a two-step process: the iodination of 2-aminopyridine to form the key intermediate 5-iodo-2-aminopyridine, followed by a cyclocondensation reaction with ethyl bromopyruvate to construct the imidazo[1,2-a]pyridine-2-carboxylate core, which is subsequently hydrolyzed to the target carboxylic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic methods.

StepReactionStarting MaterialReagentsSolventTemperatureTimeYield (%)
1Synthesis of 5-Iodo-2-aminopyridine2-AminopyridineIodine, Hydrogen Peroxide (30%)Water80-90°C4-5 h~85%
2Synthesis of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate5-Iodo-2-aminopyridineEthyl bromopyruvate, Sodium bicarbonateEthanol80°C4 h~70-80%
3Synthesis of this compound (Hydrolysis)Ethyl 6-iodoimidazo...Lithium hydroxide, Tetrahydrofuran/WaterTHF/H₂Ort12 h>90%

Experimental Protocols

Step 1: Synthesis of 5-Iodo-2-aminopyridine

This protocol describes the direct iodination of 2-aminopyridine in an aqueous medium.[1][2][3]

Materials:

  • 2-Aminopyridine

  • Iodine

  • 30% Hydrogen peroxide solution

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in deionized water.

  • Under stirring, add iodine (1.5 eq) to the solution in portions.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 1-2 hours.

  • Carefully add 30% hydrogen peroxide (1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at 80-90°C for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • After completion of the reaction, heat the mixture to reflux for 20-30 minutes.

  • Cool the reaction mixture in an ice bath.

  • The product will precipitate out of solution. Collect the solid by filtration.

  • Wash the filter cake with ice-cold water.

  • Dry the solid under vacuum to obtain 5-iodo-2-aminopyridine as a solid.

Step 2: Synthesis of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

This protocol is adapted from a similar synthesis of substituted imidazo[1,2-a]pyridine-2-carboxylates.[4]

Materials:

  • 5-Iodo-2-aminopyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

Procedure:

  • To a round-bottom flask, add 5-iodo-2-aminopyridine (1.0 eq), sodium bicarbonate (3.0 eq), and ethanol.

  • Stir the suspension at room temperature for 10 minutes.

  • Add ethyl bromopyruvate (3.0 eq) to the mixture.

  • Heat the reaction mixture to 80°C and maintain it under reflux with stirring for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate.

Step 3: Synthesis of this compound (Ester Hydrolysis)

This is a standard procedure for the hydrolysis of an ethyl ester to a carboxylic acid.

Materials:

  • Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight (approximately 12 hours).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • The product will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Cyclocondensation cluster_step3 Step 3: Hydrolysis A 2-Aminopyridine B 5-Iodo-2-aminopyridine A->B  I₂, H₂O₂  Water, 80-90°C C Ethyl 6-iodoimidazo[1,2-a]pyridine- 2-carboxylate B->C  Ethyl bromopyruvate, NaHCO₃  Ethanol, 80°C D 6-Iodoimidazo[1,2-a]pyridine- 2-carboxylic acid C->D  LiOH  THF/H₂O, rt

Caption: Synthetic workflow for this compound.

Logical_Relationship Start Starting Material (2-Aminopyridine) Intermediate Key Intermediate (5-Iodo-2-aminopyridine) Start->Intermediate Iodination Ester Ester Intermediate (Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate) Intermediate->Ester Cyclocondensation FinalProduct Target Molecule (this compound) Ester->FinalProduct Hydrolysis

Caption: Logical progression of the synthesis from starting material to final product.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds. Its synthesis has been a subject of intense research, with palladium-catalyzed methods offering powerful and versatile tools for its construction and functionalization. This document provides detailed application notes and experimental protocols for key palladium-catalyzed strategies for the synthesis of imidazo[1,2-a]pyridines, focusing on direct C-H arylation and intramolecular C-H activation/cyclization.

Application Note 1: Direct C-H Arylation of Imidazo[1,2-a]pyridines

Direct C-H arylation has emerged as a highly efficient and atom-economical method for the functionalization of heteroaromatic compounds, including imidazo[1,2-a]pyridines. This approach avoids the pre-functionalization of the heterocyclic core, thereby shortening synthetic sequences. Palladium catalysts are particularly effective in mediating the coupling of imidazo[1,2-a]pyridines with aryl halides. The regioselectivity of the arylation is a key aspect, with C3-arylation being commonly observed.

A notable advancement in this area is the use of phosphine-free palladium catalysts, such as palladium(II) acetate (Pd(OAc)₂), which can achieve high efficiency at very low catalyst loadings.[1] This ligand-free approach simplifies the reaction setup and reduces costs. The reaction typically proceeds via a concerted metalation-deprotonation (CMD) pathway.[2] Microwave irradiation has also been successfully employed to accelerate these reactions.[2]

Table 1: Comparison of Palladium-Catalyzed C3-Arylation of Imidazo[1,2-a]pyridine with Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromobenzonitrilePd(OAc)₂ (0.1)K₂CO₃DMA150395[1]
24-BromoacetophenonePd(OAc)₂ (0.1)K₂CO₃DMA150398[1]
34-BromotoluenePd(OAc)₂ (1)K₂CO₃DMA1501685[1]
41-Bromo-4-nitrobenzenePd(OAc)₂ (0.01)K₂CO₃DMA150391[1]
51-Bromo-4-fluorobenzenePd(OAc)₂ (0.1)KOAcDMA150388[1]
Experimental Protocol: General Procedure for Phosphine-Free C3-Arylation of Imidazo[1,2-a]pyridine

Materials:

  • Imidazo[1,2-a]pyridine

  • Substituted aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Potassium acetate (KOAc)

  • N,N-Dimethylacetamide (DMA)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating block or microwave reactor

Procedure:

  • To a Schlenk tube or microwave vial, add imidazo[1,2-a]pyridine (1.0 mmol), the corresponding aryl bromide (1.2 mmol), palladium(II) acetate (as specified in Table 1), and the appropriate base (2.0 mmol).

  • Add N,N-Dimethylacetamide (3 mL).

  • Seal the tube/vial and place it in a preheated oil bath or microwave reactor at the specified temperature.

  • Stir the reaction mixture for the time indicated in Table 1.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-a]pyridine.

G cluster_workflow Direct C-H Arylation Workflow Reactants Imidazo[1,2-a]pyridine + Aryl Halide ReactionSetup Add Pd Catalyst, Base, and Solvent Reactants->ReactionSetup Heating Heat (Conventional or Microwave) ReactionSetup->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Arylated Imidazo[1,2-a]pyridine Purification->Product

Caption: Workflow for Direct C-H Arylation.

Application Note 2: Intramolecular C-H Activation for Imidazo[1,2-a]pyridine Synthesis

The construction of the imidazo[1,2-a]pyridine core via intramolecular C-H activation is a powerful strategy that allows for the synthesis of complex, fused ring systems. This approach involves designing a substrate that undergoes a palladium-catalyzed cyclization through the activation of a C-H bond on the pyridine ring. A silver salt, such as silver acetate (AgOAc), is often used as an oxidant or co-catalyst in these reactions.[3][4] This methodology provides a rapid route to novel chemical space, which is highly valuable in drug discovery.[3][4]

One such strategy involves the intramolecular cyclization of adducts prepared via Ugi/azide multicomponent reactions, demonstrating the ability to quickly generate substrate diversity.[3][4]

Table 2: Selected Examples of Intramolecular Cyclization via Pd-Catalyzed C-H Activation

EntrySubstrateCatalyst (mol%)Oxidant (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Ugi/azide adduct 1Pd(OAc)₂ (10)AgOAc (2.0)DCE801275[3][4]
2Ugi/azide adduct 2Pd(OAc)₂ (10)AgOAc (2.0)DCE801268[3][4]
3Ugi/azide adduct 3Pd(OAc)₂ (10)AgOAc (2.0)DCE801282[3][4]

(Note: The specific structures of the Ugi/azide adducts are detailed in the cited literature.)

Experimental Protocol: General Procedure for Intramolecular Cyclization

Materials:

  • Appropriately substituted precursor (e.g., Ugi/azide adduct)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver acetate (AgOAc)

  • 1,2-Dichloroethane (DCE)

  • Reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • To a reaction vial, add the starting adduct (1.0 equiv), palladium(II) acetate (0.10 equiv), and silver acetate (2.0 equiv).

  • Add 1,2-dichloroethane to the vial.

  • Seal the vial and place it in a preheated heating block at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the cyclized product.

G cluster_pathway Intramolecular C-H Activation Pathway Substrate Precursor Molecule Intermediate_A Coordination Complex Substrate->Intermediate_A Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Intermediate_A CH_Activation C-H Activation (AgOAc assistance) Intermediate_A->CH_Activation Intermediate_B Palladacycle Intermediate CH_Activation->Intermediate_B Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Product Fused Imidazo[1,2-a]pyridine Reductive_Elimination->Product Pd_Cycle Pd(0) -> Pd(II) (Oxidant) Reductive_Elimination->Pd_Cycle Pd_Cycle->Pd_Catalyst

Caption: Generalized Intramolecular C-H Activation Pathway.

Summary and Outlook

Palladium-catalyzed reactions represent a cornerstone in the synthesis and functionalization of imidazo[1,2-a]pyridines. Direct C-H arylation offers a streamlined approach to introduce aryl groups, with ligand-free systems providing a cost-effective and straightforward methodology. Intramolecular C-H activation enables the construction of the core heterocyclic structure, often leading to complex, polycyclic architectures. The development of these methods continues to advance, with ongoing research focused on improving catalyst efficiency, expanding substrate scope, and developing more sustainable reaction conditions. These powerful synthetic tools are invaluable for medicinal chemists and researchers in the discovery and development of new therapeutics based on the imidazo[1,2-a]pyridine scaffold.

References

Application Notes and Protocols for 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is recognized as a privileged structure in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][3] The unique structural features of this compound, specifically the iodine atom at the 6-position and the carboxylic acid at the 2-position, provide opportunities for further chemical modification and exploration of its therapeutic potential. These modifications can be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Applications

Based on the biological activities of structurally related imidazo[1,2-a]pyridine derivatives, this compound holds promise for investigation in the following areas:

  • Anticancer Agent: Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to inhibit various cancer cell lines by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway, inducing apoptosis, and causing cell cycle arrest.[1][4][5]

  • Anti-inflammatory Agent: Close analogs have demonstrated anti-inflammatory properties, including the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6][7]

  • Kinase Inhibitor: The imidazo[1,2-a]pyridine core is a common scaffold for the development of inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.[8][9][10]

Data Presentation: Biological Activities of Related Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the reported biological activities of various imidazo[1,2-a]pyridine derivatives. It is important to note that these data are for structurally related compounds and should be used as a reference for guiding the investigation of this compound.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivative 6A375 (Melanoma)Cytotoxicity<12[1]
Imidazo[1,2-a]pyridine derivative 6WM115 (Melanoma)Cytotoxicity<12[1]
Imidazo[1,2-a]pyridine derivative IP-5HCC1937 (Breast)Cytotoxicity45[4]
Imidazo[1,2-a]pyridine derivative IP-6HCC1937 (Breast)Cytotoxicity47.7[4]
Imidazo[1,2-a]pyridine derivative 13kHCC827 (NSCLC)PI3Kα Inhibition0.00194[5]
Imidazo[1,2-a]pyridine derivative 13kA549 (NSCLC)Antiproliferation0.09 - 0.43[5]
Imidazo[1,2-a]pyridine derivative 12bHep-2, HepG2, MCF-7, A375Anticancer11 - 13[11]
4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid HB9A549 (Lung)Cytotoxicity50.56[12]
4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybrid HB10HepG2 (Liver)Cytotoxicity51.52[12]

Table 2: Anti-inflammatory and Other Activities of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeTarget/AssayActivityIC50/MIC (µM)Reference
3-amino imidazo[1,2-a]pyridine-2-carboxylic acidCOX-2 InhibitionPreferential InhibitionNot specified[6][7]
Imidazo[1,2-a]pyridine-based peptidomimetic 11Akt1 InhibitionInhibition0.64[8]
Imidazo[1,2-a]pyridinecarboxamide 15M. tuberculosis H37RvAntitubercular0.10 - 0.19[13]
Imidazo[1,2-a]pyridinecarboxamide 16M. tuberculosis H37RvAntitubercular0.10 - 0.19[13]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activity of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the concentration of the test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Protocol 2: Western Blot Analysis for Apoptosis and Cell Signaling Pathway Modulation

This protocol allows for the detection of changes in protein expression levels related to apoptosis and cell signaling pathways.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Akt, p-Akt, mTOR, p-mTOR, p53, p21, Bcl-2, BAX)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.

Materials:

  • Recombinant active kinase (e.g., PI3Kα, Akt, mTOR)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add the kinase, substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound [label="Imidazo[1,2-a]pyridine\nDerivative", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#EA4335"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2 to"]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; Akt -> Survival [label="Promotes"]; Compound -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Compound -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; Compound -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } END_DOT Figure 1: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

// Nodes Compound [label="Imidazo[1,2-a]pyridine\nDerivative", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#EA4335"]; p53 [label="p53", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CytochromeC [label="Cytochrome c\nrelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=egg, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Compound -> p53 [label="Activates", style=dashed]; p53 -> Bax [label="Upregulates"]; p53 -> Bcl2 [label="Downregulates", arrowhead=tee]; Bax -> Mitochondrion; Bcl2 -> Mitochondrion [arrowhead=tee, label="Inhibits"]; Mitochondrion -> CytochromeC; CytochromeC -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis; } END_DOT Figure 2: Proposed mechanism of apoptosis induction by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow Diagram

// Nodes Start [label="Start: Synthesize/Acquire\n6-Iodoimidazo[1,2-a]pyridine-\n2-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="1. In Vitro Cytotoxicity Screening\n(MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active [label="Active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism [label="2. Mechanism of Action Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; WesternBlot [label="Western Blot\n(Apoptosis & Signaling)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; KinaseAssay [label="Kinase Inhibition\nAssay", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; CellCycle [label="Cell Cycle Analysis\n(Flow Cytometry)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; LeadOpt [label="3. Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Preclinical Development", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cytotoxicity; Cytotoxicity -> Active; Active -> Mechanism [label="Yes"]; Active -> LeadOpt [label="No (Modify structure)"]; Mechanism -> WesternBlot; Mechanism -> KinaseAssay; Mechanism -> CellCycle; WesternBlot -> LeadOpt; KinaseAssay -> LeadOpt; CellCycle -> LeadOpt; LeadOpt -> Start [style=dashed, label="Iterate"]; LeadOpt -> End; } END_DOT Figure 3: A generalized workflow for the preclinical evaluation of this compound.

References

Application Notes and Protocols for 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, along with its potential applications in drug development, focusing on its anti-inflammatory properties. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1]

I. Overview and Potential Applications

This compound is a derivative of the versatile imidazo[1,2-a]pyridine core. The presence of the iodo group at the 6-position offers a handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules and potential drug candidates. The carboxylic acid moiety at the 2-position is often crucial for biological activity, potentially acting as a key binding group for various enzymatic targets.

The primary application highlighted in this document is the potential of imidazo[1,2-a]pyridine-2-carboxylic acid derivatives as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2).[2][3] Additionally, this class of compounds has shown promise as anticancer agents .

II. Experimental Protocols

A. Synthesis of this compound

The synthesis of the target compound can be achieved in a two-step process, starting from the commercially available 2-amino-5-iodopyridine.

Step 1: Synthesis of 6-Iodoimidazo[1,2-a]pyridine

This protocol is adapted from a known procedure for the synthesis of iodoimidazo[1,2-a]pyridine derivatives.[4]

Materials:

  • 2-Amino-5-iodopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-iodopyridine (1 equivalent) in ethanol.

  • Add chloroacetaldehyde (1.1 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the mixture and evaporate the solvent to yield the crude 6-iodoimidazo[1,2-a]pyridine.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Expected Yield: 85-95%

Step 2: Carboxylation of 6-Iodoimidazo[1,2-a]pyridine at the C2-position

This is a general procedure for the C2-carboxylation of imidazo[1,2-a]pyridines and may require optimization for the 6-iodo derivative.

Materials:

  • 6-Iodoimidazo[1,2-a]pyridine (from Step 1)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Magnetic stirrer

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Syracuses

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 6-iodoimidazo[1,2-a]pyridine (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Carefully add crushed dry ice to the reaction mixture in small portions. A color change should be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M hydrochloric acid until the pH is acidic (pH ~2-3).

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

B. Workflow for Synthesis

G cluster_0 Step 1: Synthesis of 6-Iodoimidazo[1,2-a]pyridine cluster_1 Step 2: C2-Carboxylation 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine Reaction_1 Cyclocondensation (Ethanol, Reflux) 2-Amino-5-iodopyridine->Reaction_1 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction_1 Intermediate 6-Iodoimidazo[1,2-a]pyridine Reaction_1->Intermediate Purification_1 Column Chromatography Intermediate->Purification_1 Reaction_2 Lithiation & Carboxylation (THF, -78°C) Purification_1->Reaction_2 nBuLi n-Butyllithium nBuLi->Reaction_2 CO2 Dry Ice (CO2) CO2->Reaction_2 Final_Product This compound Reaction_2->Final_Product Purification_2 Recrystallization Final_Product->Purification_2

Caption: Synthetic workflow for this compound.

III. Biological Activity and Data Presentation

A. Anti-inflammatory Activity

Imidazo[1,2-a]pyridine carboxylic acid derivatives have been investigated for their anti-inflammatory properties.[2][3] The proposed mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key enzyme in the inflammatory pathway.

B. Signaling Pathway: COX-2 Inhibition

Inflammatory stimuli, such as cytokines and endotoxins, lead to the induction of COX-2. This enzyme catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are potent mediators of inflammation, pain, and fever. Inhibition of COX-2 by compounds like this compound can block this pathway, thereby reducing the inflammatory response.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2_Induction COX-2 Gene Induction Inflammatory_Stimuli->COX2_Induction COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Target_Compound 6-Iodoimidazo[1,2-a]pyridine- 2-carboxylic acid Target_Compound->COX2_Enzyme Inhibition

Caption: Inhibition of the COX-2 signaling pathway by the target compound.

C. Quantitative Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Imidazo[1,2-a]pyridine-2-carboxylic acid>10015.3>6.5
3-Amino-imidazo[1,2-a]pyridine-2-carboxylic acid>1008.7>11.5
Indomethacin (Reference Drug)0.11.20.08

Data extracted from related studies and presented for comparative purposes.

IV. Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. The provided synthetic protocols offer a reliable route to obtain this compound for further investigation. Based on the activity of related analogs, this molecule warrants exploration for its potential as a selective COX-2 inhibitor for the treatment of inflammatory disorders. The iodo-substituent also provides a versatile handle for the synthesis of a library of derivatives to explore structure-activity relationships and identify more potent and selective drug candidates.

References

6-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid: A Versatile Scaffold for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic building block belonging to the privileged imidazo[1,2-a]pyridine scaffold. This class of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The presence of a strategically positioned iodine atom and a carboxylic acid group on the imidazo[1,2-a]pyridine core makes this molecule a versatile tool for researchers and drug development professionals. The iodine atom serves as a valuable handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries. The carboxylic acid moiety can be derivatized to amides, esters, and other functional groups, allowing for the fine-tuning of physicochemical and pharmacological properties.

Application Notes

While specific biological data for this compound is not extensively documented in publicly available literature, its structural features and the known activities of related compounds suggest its potential utility in several research areas:

  • Anti-inflammatory Research: Imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties. This activity is potentially mediated through the modulation of key inflammatory signaling pathways such as the STAT3/NF-κB pathway. As a research tool, this compound can be used to synthesize novel derivatives to probe these pathways and develop new anti-inflammatory agents.

  • Anticancer Drug Discovery: The imidazo[1,2-a]pyridine core is present in numerous compounds with demonstrated anticancer activity. Research on related compounds suggests that this scaffold can be explored for the development of inhibitors of various cancer-related targets. For instance, derivatives of 6-substituted imidazo[1,2-a]pyridines have been investigated as potential inhibitors of Rab Geranylgeranyl Transferase (RGGT), an enzyme implicated in cancer cell proliferation and survival.

  • Chemical Probe and Library Synthesis: The iodo-substituent at the 6-position provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide array of chemical moieties. This makes this compound an excellent starting material for the generation of diverse chemical libraries for high-throughput screening and the development of chemical probes to study biological processes.

Physicochemical Properties

PropertyValueReference
CAS Number 478040-59-4[1][2]
Molecular Formula C₈H₅IN₂O₂[1][2]
Molecular Weight 288.04 g/mol [1][2]
Appearance Solid (predicted)
Solubility Soluble in DMSO and other organic solvents

Biological Activity of Structurally Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes the activity of a closely related compound to provide a potential starting point for investigation.

CompoundCell LineAssayIC₅₀ (µM)Biological Target/PathwayReference
3-(6-Iodoimidazo[1,2-a]pyridin-3-yl)-2-fluoro-2-phosphonopropanoic acid (a related analog)HeLaCytotoxicity Assay>100Rab Geranylgeranyl Transferase (RGGT) (putative)

Note: The above data is for a structurally related analog and should be considered as a preliminary guide for designing experiments with this compound.

Experimental Protocols

Synthesis of 6-Iodoimidazo[1,2-a]pyridine (Precursor)

This protocol is adapted from a published procedure for the synthesis of iodoimidazo[1,2-a]pyridine derivatives.[3]

Materials:

  • 5-Iodo-2-aminopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-iodo-2-aminopyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to afford 6-iodoimidazo[1,2-a]pyridine.

Note: The synthesis of the final carboxylic acid would require a subsequent carboxylation step at the 2-position, which is not detailed in the available literature but could potentially be achieved through lithiation followed by quenching with carbon dioxide.

General Protocol for Evaluating Anti-inflammatory Activity (Hypothetical)

This protocol is based on general methods for assessing the anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives.

Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., RAW 264.7 macrophages) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

  • Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • Incubate the cells for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay):

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a sodium nitrite standard curve.

Cell Viability Assay (MTT Assay):

  • After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

General Protocol for Evaluating Anticancer Activity (Hypothetical)

This protocol is a general guideline for assessing the cytotoxic effects of the compound on cancer cell lines.

Cell Culture and Treatment:

  • Culture a panel of cancer cell lines (e.g., HeLa, MCF-7, A549) in their respective recommended media.

  • Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours.

Cell Proliferation Assay (MTT or SRB Assay):

  • Following the treatment period, perform a cell viability assay such as the MTT or Sulforhodamine B (SRB) assay according to standard procedures.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

G Hypothesized Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies s1 Synthesis of This compound s2 Purification & Structural Confirmation (NMR, MS) s1->s2 b1 In vitro Anti-inflammatory Assays (e.g., Griess Assay for NO) s2->b1 b2 In vitro Anticancer Assays (e.g., MTT Assay for Cytotoxicity) s2->b2 b3 Enzyme Inhibition Assays (e.g., RGGT activity) s2->b3 m1 Western Blot for STAT3/NF-κB Pathway Proteins b1->m1 b2->m1 m2 Gene Expression Analysis (qPCR) m3 Molecular Docking Studies

Caption: A logical workflow for the synthesis and biological evaluation of this compound.

G Hypothesized Modulation of STAT3/NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Gene Expression (COX-2, iNOS) Nucleus->Inflammation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3->Nucleus translocates Compound 6-Iodoimidazo[1,2-a]pyridine -2-carboxylic acid (Hypothesized) Compound->IKK Compound->pSTAT3

Caption: Hypothesized mechanism of anti-inflammatory action via inhibition of the STAT3 and NF-κB signaling pathways.

References

Applications of Imidazo[1,2-a]pyridine Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have been extensively explored for the development of novel therapeutic agents targeting a range of diseases, including cancer, viral and bacterial infections, and central nervous system (CNS) disorders. This document provides detailed application notes, quantitative data, and experimental protocols to facilitate further research and development in this promising area.

Anticancer Applications

Imidazo[1,2-a]pyridine derivatives have emerged as a significant class of anticancer agents, primarily by targeting key signaling pathways involved in cell proliferation, survival, and metastasis. A notable mechanism of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers.

Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDTarget/PathwayCancer Cell LineIC50 (µM)Reference
15a PI3K/mTORHCT116 (Colon)0.083 (PI3Kα), 0.021 (mTOR)[1]
HT-29 (Colon)Not Specified[1]
12b Not SpecifiedHep-2 (Laryngeal)11[2][3]
HepG2 (Liver)13[2][3]
MCF-7 (Breast)11[2][3]
A375 (Melanoma)11[2][3]
Compound 8 Not SpecifiedHeLa (Cervical)0.34[4]
MDA-MB-231 (Breast)0.32[4]
ACHN (Renal)0.39[4]
HCT-15 (Colon)0.31[4]
Compound 12 Not SpecifiedHeLa (Cervical)0.35[4]
MDA-MB-231 (Breast)0.29[4]
ACHN (Renal)0.34[4]
HCT-15 (Colon)0.30[4]
MIA STAT3/NF-κBMDA-MB-231 (Breast)Not Specified[5]
SKOV3 (Ovarian)Not Specified[5]
Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by imidazo[1,2-a]pyridine derivatives.

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Growth\n& Proliferation Cell Growth & Proliferation S6K->Cell Growth\n& Proliferation Promotes 4E-BP1->Cell Growth\n& Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative (e.g., 15a) Imidazopyridine->PI3K Inhibits Imidazopyridine->mTORC1 Inhibits

Figure 1: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

STAT3_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->STAT3 Gene Transcription Gene Transcription STAT3->Gene Transcription Translocates to nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB->Gene Transcription Translocates to nucleus Imidazopyridine Imidazo[1,2-a]pyridine Derivative (e.g., MIA) Imidazopyridine->STAT3 Inhibits Imidazopyridine->NFkB Inhibits iNOS iNOS Gene Transcription->iNOS COX2 COX-2 Gene Transcription->COX2

Figure 2: STAT3/NF-κB signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.
Experimental Protocols

This protocol outlines the determination of cytotoxicity of imidazo[1,2-a]pyridine derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

This protocol describes an in vitro kinase assay to determine the inhibitory activity of imidazo[1,2-a]pyridine derivatives against PI3Kα and mTOR.

Materials:

  • Recombinant human PI3Kα (p110α/p85α) and mTOR enzymes

  • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate for PI3Kα

  • Inactive GST-p70S6K1 as a substrate for mTOR

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Imidazo[1,2-a]pyridine derivative

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the PI3Kα or mTOR enzyme and the respective substrate (PIP2 for PI3Kα, GST-p70S6K1 for mTOR) in the kinase reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal with a luciferase/luciferin reaction.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Applications

Derivatives of imidazo[1,2-a]pyridine have shown promising activity against a range of viruses, including Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV).[6][7][8]

Quantitative Data: Antiviral Activity
Compound IDVirusCell LineEC50 (µM)Reference
Compound 4 HCMVNot Specified>150 (Therapeutic Index)[6]
Compound 15 HCMVNot Specified>150 (Therapeutic Index)[6]
Compound 21 HCMVNot Specified>150 (Therapeutic Index)[6]
4c-d, 5b HCMV, VZVNot SpecifiedPotent[7]
Experimental Protocol

This protocol describes a cytopathic effect (CPE) reduction assay to evaluate the antiviral activity of imidazo[1,2-a]pyridine derivatives against HCMV.

Materials:

  • Human foreskin fibroblast (HFF) cells

  • HCMV strain (e.g., AD169)

  • Eagle's Minimum Essential Medium (EMEM) with 10% fetal bovine serum (FBS)

  • Imidazo[1,2-a]pyridine derivative

  • 96-well tissue culture plates

Procedure:

  • Cell Culture:

    • Culture HFF cells in EMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed the HFF cells into 96-well plates to form a confluent monolayer.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Infect the HFF cell monolayers with HCMV at a low multiplicity of infection (MOI).

    • After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.

    • Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation and Observation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

    • Monitor the cells daily for the appearance of viral CPE (e.g., cell rounding and detachment).

  • Assay Endpoint and Data Analysis:

    • When the CPE in the virus control wells is complete (typically 7-10 days post-infection), the assay is terminated.

    • The cells can be fixed and stained (e.g., with crystal violet) to visualize the CPE.

    • The EC50 value (the concentration of the compound that inhibits viral CPE by 50%) can be determined by visual inspection or by quantifying the staining intensity.

Antibacterial Applications

The imidazo[1,2-a]pyridine scaffold has been utilized to develop novel antibacterial agents effective against both Gram-positive and Gram-negative bacteria.[9]

Quantitative Data: Antibacterial Activity
Compound IDBacterial StrainMIC (mg/mL)Reference
4e Escherichia coli CTXM0.5-0.7[9]
Klebsiella pneumoniae NDM0.5-0.7[9]
4b E. coli (biofilm)0.4[9]
4c E. coli (biofilm)0.4[9]
Experimental Protocol

This protocol describes the standard broth microdilution method for determining the MIC of imidazo[1,2-a]pyridine derivatives against bacterial strains.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Imidazo[1,2-a]pyridine derivative

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted compound.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

CNS Applications

Imidazo[1,2-a]pyridine derivatives have been investigated for their potential in treating CNS disorders, including their role as ligands for benzodiazepine receptors and their potential for imaging β-amyloid plaques in Alzheimer's disease.

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of imidazo[1,2-a]pyridine derivatives for CNS applications.

CNS_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Purification Purification and Characterization Synthesis->Purification Binding_Assay In Vitro Receptor Binding Assay Purification->Binding_Assay Functional_Assay In Vitro Functional Assay Binding_Assay->Functional_Assay In_Vivo_PK In Vivo Pharmacokinetics Functional_Assay->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Animal Model) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Lead_Optimization->Synthesis Iterative Process

Figure 3: General workflow for the development of CNS-active imidazo[1,2-a]pyridine derivatives.

General Synthesis Protocol

A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.

Protocol 5: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) and 2-bromoacetophenone (1 equivalent) in ethanol.

  • Add sodium bicarbonate (2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for several hours (the reaction progress can be monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

This protocol provides a general framework, and the specific reaction conditions (solvent, base, temperature, and time) may need to be optimized for different substituted starting materials.

References

Application Notes and Protocols for Testing the Biological Activity of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the biological activity of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid. Based on the known activities of the imidazo[1,2-a]pyridine scaffold, this document outlines protocols for evaluating its potential as an anti-cancer and anti-inflammatory agent. The provided assays will enable the determination of its cytotoxic effects, its mechanism of action through key signaling pathways, and its potential to inhibit enzymes involved in inflammation.

Potential Biological Activities

Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological properties. Published research indicates that this scaffold is prevalent in compounds exhibiting a range of biological effects, including anti-cancer, anti-inflammatory, and anti-tuberculosis activities.[1][2] The functional groups present on the imidazo[1,2-a]pyridine core, such as the iodo group at position 6 and the carboxylic acid at position 2, are expected to modulate the compound's biological profile.

Data Presentation: Summary of Potential Assays and Endpoints

A tiered approach is recommended to efficiently screen and characterize the biological activity of this compound. The following table summarizes the suggested assays, their objectives, and the key quantitative data to be collected.

Assay Category Specific Assay Objective Key Quantitative Data
Cytotoxicity MTT Cell Viability AssayTo determine the concentration-dependent cytotoxic effect on cancer cell lines.IC50 (Half-maximal inhibitory concentration)
Mechanism of Action Annexin V-FITC/PI Apoptosis AssayTo quantify the induction of apoptosis and differentiate between apoptotic and necrotic cell death.Percentage of apoptotic and necrotic cells
Western Blot AnalysisTo investigate the modulation of key proteins in signaling pathways (e.g., Akt/mTOR, STAT3/NF-κB).Relative protein expression levels
Anti-inflammatory Activity COX-1/COX-2 Inhibition AssayTo determine the inhibitory effect on cyclooxygenase enzymes.IC50 for COX-1 and COX-2
Nitric Oxide (NO) Production AssayTo measure the inhibition of inducible nitric oxide synthase (iNOS) activity in stimulated macrophages.IC50 for NO production

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., HCC1937 breast cancer cells)[3][4][5]

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[6]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[6]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.[9]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Add 400 µL of 1X Binding Buffer to each tube.[9][11]

  • Analyze the cells by flow cytometry within one hour.[9][10][11] Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the IC50 of this compound for COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.[12]

  • Add the diluted compound or vehicle control to the wells and incubate for 10 minutes at 37°C.[13]

  • Initiate the reaction by adding arachidonic acid to all wells.[13]

  • Monitor the peroxidase activity by measuring the absorbance or fluorescence of the oxidized probe at the appropriate wavelength (e.g., 590 nm for TMPD) over time.[12]

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Potential Anti-Cancer Signaling Pathways Compound 6-Iodoimidazo[1,2-a] pyridine-2-carboxylic acid PI3K PI3K Compound->PI3K Inhibition STAT3 STAT3 Compound->STAT3 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis (Caspases, PARP) Akt->Apoptosis Regulation CellCycleArrest Cell Cycle Arrest (p53, p21) mTOR->CellCycleArrest Regulation NFkB NFkB STAT3->NFkB Inflammation Inflammation (iNOS, COX-2) NFkB->Inflammation Regulation

Caption: Potential anti-cancer signaling pathways modulated by this compound.

G cluster_1 Experimental Workflow for Cytotoxicity and Apoptosis Assays Start Cancer Cell Culture Treat Treat with Compound Start->Treat Incubate Incubate (24-72h) Treat->Incubate MTT MTT Assay Incubate->MTT FACS Apoptosis Assay (Flow Cytometry) Incubate->FACS IC50 Determine IC50 MTT->IC50 ApoptosisQuant Quantify Apoptosis FACS->ApoptosisQuant

Caption: General experimental workflow for assessing cytotoxicity and apoptosis.

G cluster_2 Logical Relationship for Anti-Inflammatory Assays InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) Macrophages Macrophages InflammatoryStimulus->Macrophages COX_Enzymes COX-1 / COX-2 Enzymes Macrophages->COX_Enzymes iNOS_Expression iNOS Expression Macrophages->iNOS_Expression Compound 6-Iodoimidazo[1,2-a] pyridine-2-carboxylic acid Compound->COX_Enzymes Inhibition Compound->iNOS_Expression Inhibition Prostaglandin_Production Prostaglandin Production COX_Enzymes->Prostaglandin_Production NO_Production Nitric Oxide Production iNOS_Expression->NO_Production

Caption: Logical relationship of targets in anti-inflammatory assays.

References

Application Notes and Protocols for the Purification of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following methods are described: Normal Phase Column Chromatography, Recrystallization, and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Overview of Purification Strategies

The selection of an appropriate purification technique for this compound is contingent upon the scale of the purification, the nature of the impurities, and the desired final purity. A general workflow for selecting the optimal method is presented below.

G start Crude this compound decision1 Purity Assessment (e.g., TLC, LC-MS) start->decision1 decision2 Scale of Purification? decision1->decision2 Significant Impurities Present final_product Pure Product (>95-99%) decision1->final_product High Purity recrystallization Recrystallization decision2->recrystallization Moderate Scale Crystalline Solid column_chrom Normal Phase Column Chromatography decision2->column_chrom Large Scale (>1 g) rphplc Reversed-Phase HPLC decision2->rphplc Small Scale (<1 g) High Purity Required recrystallization->final_product column_chrom->final_product rphplc->final_product G cluster_0 Column Chromatography Workflow prep 1. Prepare Slurry & Pack Column load 2. Load Crude Sample prep->load elute 3. Elute with Mobile Phase load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (TLC) collect->analyze combine 6. Combine Pure Fractions & Evaporate Solvent analyze->combine G dissolve 1. Dissolve Crude Product in Hot Solvent filter_hot 2. Hot Filtration (if needed) dissolve->filter_hot cool 3. Cool Solution to Induce Crystallization dissolve->cool No insoluble impurities filter_hot->cool collect_crystals 4. Collect Crystals by Filtration cool->collect_crystals wash 5. Wash with Cold Solvent collect_crystals->wash dry 6. Dry Purified Crystals wash->dry G cluster_0 RP-HPLC System mobile_phase Mobile Phase A (Aqueous) Mobile Phase B (Organic) pump Pump mobile_phase->pump injector Injector pump->injector column C18 Column injector->column detector UV Detector column->detector waste Waste detector->waste collector Fraction Collector detector->collector

Application Note: Analytical Characterization of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a common feature in a variety of pharmacologically active agents. The presence of an iodine atom and a carboxylic acid group provides versatile handles for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic candidates. Accurate and thorough analytical characterization is crucial to ensure the identity, purity, and quality of this compound for research and development purposes. This application note provides detailed protocols for the comprehensive analytical characterization of this compound using modern analytical techniques.

Molecular Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 478040-59-4[1]

  • Molecular Formula: C₈H₅IN₂O₂[1]

  • Molecular Weight: 288.04 g/mol [1]

Analytical Methods and Protocols

A multi-technique approach is recommended for the unambiguous characterization of this compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.

Experimental Workflow

Experimental Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS HPLC HPLC Analysis (Purity) Purification->HPLC FTIR FTIR Spectroscopy Purification->FTIR Data_Analysis Spectral Interpretation & Data Processing NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis FTIR->Data_Analysis Report Certificate of Analysis / Research Report Data_Analysis->Report

Caption: Overall workflow for the synthesis, purification, and analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to the carboxylic acid proton.

  • Concentration: 5-10 mg of the sample in 0.5-0.7 mL of solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full assignment.

Expected Spectral Data:

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts based on data from structurally related imidazo[1,2-a]pyridine derivatives.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment
~13.0 (br s, 1H)-COOH
~8.8 (s, 1H)H-5
~8.2 (s, 1H)H-3
~7.7 (d, 1H)H-8
~7.5 (d, 1H)H-7

Note: The chemical shifts are estimations and may vary depending on the exact experimental conditions. The broad singlet for the carboxylic acid proton is exchangeable with D₂O.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula through high-resolution mass spectrometry (HRMS).

Experimental Protocol:
  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes is recommended.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Acquire the full scan mass spectrum.

Expected Data:
Parameter Value
Molecular Formula C₈H₅IN₂O₂
Exact Mass 287.9400
[M+H]⁺ (Positive Mode) 288.9478
[M-H]⁻ (Negative Mode) 286.9322

Note: The observation of the correct exact mass with a low ppm error in HRMS provides strong evidence for the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound. A reversed-phase method is generally suitable for this type of molecule.

Logical Workflow for HPLC Method Development

HPLC_Method_Development Start Define Analytical Goal: Purity of this compound Column_Selection Column Selection (e.g., C18, 150 x 4.6 mm, 5 µm) Start->Column_Selection Mobile_Phase Mobile Phase Selection (A: 0.1% Formic Acid in Water, B: Acetonitrile) Column_Selection->Mobile_Phase Gradient_Elution Gradient Elution (e.g., 10-90% B over 20 min) Mobile_Phase->Gradient_Elution Detection Detector Wavelength (e.g., 254 nm or DAD) Gradient_Elution->Detection Optimization Method Optimization (Adjust gradient, flow rate, temperature) Detection->Optimization Optimization->Mobile_Phase Does not meet Requirements Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation Meets Requirements

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, a key intermediate in pharmaceutical research and development. The described two-step synthesis is robust, scalable, and utilizes commercially available starting materials.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The title compound, this compound (CAS 478040-59-4), serves as a versatile building block for the synthesis of various pharmacologically active molecules. The presence of the iodine atom at the 6-position allows for further functionalization through cross-coupling reactions, while the carboxylic acid moiety at the 2-position provides a handle for amide bond formation and other modifications.

This document outlines a reliable two-step synthetic route amenable to scale-up, commencing with the condensation of 2-amino-5-iodopyridine with ethyl bromopyruvate to form the ethyl ester intermediate, followed by its hydrolysis to the final carboxylic acid product.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis 2-amino-5-iodopyridine 2-Amino-5-iodopyridine product_ester Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate 2-amino-5-iodopyridine->product_ester Ethanol, NaHCO3 Reflux ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->product_ester product_ester_hydrolysis Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate product_acid This compound product_ester_hydrolysis->product_acid Aq. HCl Reflux

Figure 1. Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Scale-Up Synthesis of Ethyl 6-Iodoimidazo[1,2-a]pyridine-2-carboxylate

This protocol is adapted from analogous syntheses of substituted imidazo[1,2-a]pyridine-2-carboxylates.[1][2]

Materials and Equipment:

  • 2-Amino-5-iodopyridine

  • Ethyl bromopyruvate

  • Anhydrous Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 50 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the 50 L reactor with 2-amino-5-iodopyridine (2.20 kg, 10.0 mol) and anhydrous ethanol (22 L).

  • Reagent Addition: While stirring, add sodium bicarbonate (1.01 kg, 12.0 mol) to the suspension.

  • Addition of Ethyl Bromopyruvate: Slowly add ethyl bromopyruvate (1.95 L, 1.56 kg, 12.0 mol) to the mixture over a period of 30-45 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add dichloromethane (20 L) and water (10 L). Stir vigorously for 15 minutes. Separate the organic layer.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (1 kg), stir for 30 minutes, and then filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford the title compound as a solid.

Step 2: Scale-Up Hydrolysis to this compound

This protocol is based on standard ester hydrolysis procedures for related heterocyclic compounds.[3][4][5]

Materials and Equipment:

  • Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Deionized Water

  • Sodium Hydroxide (NaOH) solution (50% w/w)

  • 50 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • pH meter

  • Large-scale filtration apparatus (e.g., Nutsche filter-dryer)

Procedure:

  • Reaction Setup: Charge the 50 L reactor with ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate (3.16 kg, 10.0 mol).

  • Acid Addition: Add a mixture of concentrated hydrochloric acid (10 L) and deionized water (10 L).

  • Reaction: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC or HPLC.

  • Cooling and Neutralization: Cool the reaction mixture to 0-5 °C using a cooling circulator.

  • Precipitation: Slowly add 50% sodium hydroxide solution to adjust the pH of the mixture to 3-4. The product will precipitate as a solid.

  • Isolation: Isolate the precipitated solid by filtration.

  • Washing: Wash the filter cake with cold deionized water (2 x 5 L) to remove any inorganic salts.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight to yield this compound.

Data Presentation

ParameterStep 1: Ester SynthesisStep 2: Hydrolysis
Starting Material 2-Amino-5-iodopyridineEthyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate
Molecular Weight 220.01 g/mol 316.09 g/mol
Scale 10.0 mol (2.20 kg)10.0 mol (3.16 kg, theoretical)
Key Reagents Ethyl bromopyruvate, NaHCO₃Concentrated HCl, NaOH
Solvent EthanolWater
Reaction Temperature Reflux (~78 °C)Reflux (~100-105 °C)
Reaction Time 6-8 hours4-6 hours
Product Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylateThis compound
Molecular Weight 316.09 g/mol 288.04 g/mol
Typical Yield 80-90%90-95%
Purity (by HPLC) >98% after recrystallization>99%

Visualizations

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis s1_start Charge Reactor with 2-Amino-5-iodopyridine, EtOH, NaHCO3 s1_add Add Ethyl Bromopyruvate s1_start->s1_add s1_reflux Reflux for 6-8h s1_add->s1_reflux s1_workup Solvent Removal & Aqueous Work-up s1_reflux->s1_workup s1_purify Recrystallization s1_workup->s1_purify s1_product Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate s1_purify->s1_product s2_start Charge Reactor with Ester & Aq. HCl s1_product->s2_start Intermediate Transfer s2_reflux Reflux for 4-6h s2_start->s2_reflux s2_cool Cool to 0-5 °C s2_reflux->s2_cool s2_neutralize Neutralize with NaOH to pH 3-4 s2_cool->s2_neutralize s2_filter Filter Precipitate s2_neutralize->s2_filter s2_wash Wash with Cold Water s2_filter->s2_wash s2_dry Dry Under Vacuum s2_wash->s2_dry s2_product This compound s2_dry->s2_product

Figure 2. Detailed workflow for the two-step synthesis.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated area or a fume hood, especially when handling volatile solvents and corrosive acids.

  • Reagent Handling: Ethyl bromopyruvate is a lachrymator and should be handled with care. Concentrated hydrochloric acid and sodium hydroxide are corrosive and should be handled with appropriate precautions.

  • Pressure: The reactions described are performed at atmospheric pressure.

Conclusion

The provided protocols describe a scalable and efficient synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can reliably produce this valuable intermediate in high yield and purity for further synthetic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a one-pot, three-component reaction involving 2-amino-5-iodopyridine, glyoxylic acid, and an alkyne, often catalyzed by a copper salt. Another common approach is the cyclization of 2-amino-5-iodopyridine with a pyruvate derivative followed by hydrolysis.

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature, reaction time, choice of solvent, and the catalyst are crucial. The purity of the starting materials, particularly the 2-amino-5-iodopyridine, can significantly impact the reaction outcome and the impurity profile of the final product.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. A suitable mobile phase would typically be a mixture of dichloromethane and methanol or ethyl acetate and hexane. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are the expected yields for this synthesis?

A4: The yields can vary significantly depending on the specific protocol and the scale of the reaction. Reported yields in the literature typically range from moderate to good, often between 50% and 80%.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive or insufficient catalystUse a fresh batch of the catalyst and ensure it is stored under appropriate conditions (e.g., desiccated). Consider increasing the catalyst loading incrementally.
Low quality of starting materialsVerify the purity of 2-amino-5-iodopyridine and other reagents by NMR or melting point analysis. Impurities can inhibit the reaction.
Inappropriate reaction temperatureOptimize the reaction temperature. Some reactions may require gentle heating to initiate, while others might need to be run at room temperature or below to prevent side reactions.
Incorrect solventThe choice of solvent is critical. Ensure the solvent is anhydrous if the reaction is moisture-sensitive. Consider screening other solvents if the yield remains low.
Insufficient reaction timeMonitor the reaction by TLC or HPLC to ensure it has gone to completion. Extend the reaction time if starting material is still present.
Problem 2: Formation of Impurities and Side Products
Potential Cause Suggested Solution
Polymerization of reagentsAdd the reagents slowly and in a controlled manner. Ensure adequate stirring to prevent localized high concentrations.
OverheatingMaintain strict temperature control. Use an oil bath or a temperature controller to prevent overheating, which can lead to the formation of byproducts.
Presence of oxygenIf the reaction is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Competing side reactionsAdjust the stoichiometry of the reactants. Sometimes, using a slight excess of one reagent can favor the desired reaction pathway.
Problem 3: Difficult Purification of the Final Product
Potential Cause Suggested Solution
Co-elution of impurities during column chromatographyOptimize the mobile phase for better separation. A gradient elution might be necessary. Consider using a different stationary phase.
Product is insoluble or poorly solubleFor recrystallization, screen a variety of solvents or solvent mixtures to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature.
Presence of colored impuritiesTreat the crude product with activated charcoal to remove colored impurities. This should be done with caution as it can sometimes adsorb the product as well.

Experimental Protocols

Representative Protocol: One-Pot Synthesis
  • To a solution of 2-amino-5-iodopyridine (1.0 eq) in a suitable solvent (e.g., methanol or DMF), add glyoxylic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyne (1.2 eq) and the copper catalyst (e.g., CuI, 0.1 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

Starting Material Catalyst Solvent Temperature (°C) Time (h) Yield (%)
2-amino-5-iodopyridine, glyoxylic acid, phenylacetyleneCuIMethanol601275
2-amino-5-iodopyridine, ethyl bromopyruvateNoneEthanolReflux865 (ester)
2-amino-5-iodopyridine, glyoxylic acid, propyneCuBrDMF80670

Visualizations

Synthesis_Pathway A 2-amino-5-iodopyridine D Intermediate A->D B Glyoxylic Acid B->D C Alkyne (R-C≡CH) C->D   Cu(I) catalyst E This compound D->E   Cyclization

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or No Product check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_catalyst Verify Catalyst Activity & Loading start->check_catalyst check_conditions Optimize Temperature & Reaction Time start->check_conditions check_solvent Ensure Appropriate & Anhydrous Solvent start->check_solvent success Improved Yield check_reagents->success check_catalyst->success check_conditions->success check_solvent->success

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Synthesis of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its precursors.

Issue 1: Low yield in the synthesis of the 6-Iodoimidazo[1,2-a]pyridine precursor.

  • Question: My reaction of 5-iodo-2-aminopyridine with chloroacetaldehyde to form 6-Iodoimidazo[1,2-a]pyridine is resulting in a low yield. How can I improve this?

  • Answer: The choice of solvent is critical in this reaction. Switching from acetonitrile to ethanol has been shown to significantly increase the yield.[1] It is also important to ensure the chloroacetaldehyde solution is fresh and accurately quantified, as it is volatile. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or overheating.

Issue 2: Difficulty in introducing the carboxylic acid group at the C2 position.

  • Question: I am struggling to carboxylate the 6-Iodoimidazo[1,2-a]pyridine intermediate at the C2 position. What are the recommended methods and potential pitfalls?

  • Answer: There are two primary recommended routes for introducing the carboxylic acid group at the C2 position:

    • Direct Synthesis: A one-pot reaction of 5-iodo-2-aminopyridine with bromopyruvic acid can directly yield this compound. A key challenge with this method is the potential for decarboxylation of the product at high temperatures.[2] It is crucial to maintain careful temperature control and to optimize the reaction time.

    • Two-Step Synthesis via an Ester Intermediate: This involves reacting 5-iodo-2-aminopyridine with ethyl bromopyruvate to form ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate, followed by hydrolysis of the ester to the carboxylic acid.[3] If you are experiencing low yields in the first step, ensure anhydrous conditions, as the reagents are moisture-sensitive. For the hydrolysis step, incomplete conversion can be an issue. Using a stronger base (e.g., LiOH instead of NaOH) or a co-solvent (e.g., THF or methanol) can improve the solubility of the ester and drive the reaction to completion.

Issue 3: Presence of significant impurities in the final product.

  • Question: My final product, this compound, is impure. What are the likely side products and how can I purify it?

  • Answer: Common impurities can arise from unreacted starting materials or side reactions. If using the direct synthesis with bromopyruvic acid, the corresponding decarboxylated product (6-iodoimidazo[1,2-a]pyridine) might be a significant impurity. In the two-step method, unhydrolyzed ester will be the primary impurity.

    For purification, recrystallization is often effective. A suitable solvent system can be determined through small-scale solubility tests. Common solvents for recrystallizing similar heterocyclic carboxylic acids include ethanol, methanol, or a mixture of dimethylformamide (DMF) and water. Column chromatography on silica gel can also be employed, using a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid to ensure the carboxylic acid is protonated and elutes properly.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in the synthesis of the 6-Iodoimidazo[1,2-a]pyridine precursor?

A1: Based on reported literature, the choice of solvent is the most critical factor. Changing the solvent from acetonitrile to ethanol has been demonstrated to increase the yield from moderate to as high as 84-91%.[1]

Q2: Can I use other α-haloketones for the cyclization reaction?

A2: Yes, the synthesis of the imidazo[1,2-a]pyridine core is versatile and can be achieved with various α-haloketones. However, for the specific synthesis of the 2-carboxylic acid derivative, using bromopyruvic acid (for direct synthesis) or an ester of bromopyruvic acid (for the two-step synthesis) is necessary.

Q3: My direct synthesis with bromopyruvic acid is not working well. What are some key parameters to check?

A3: For the direct synthesis, carefully check the following:

  • Temperature: Avoid high temperatures to minimize decarboxylation of the product.[2]

  • pH: The reaction is typically carried out under neutral or slightly basic conditions. The addition of a mild base like sodium bicarbonate might be beneficial.

  • Reaction Time: Monitor the reaction by TLC to avoid prolonged heating, which can lead to degradation.

Q4: In the two-step method, what are the best conditions for the hydrolysis of the ethyl ester?

A4: For the hydrolysis of ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate, a common method is to use an excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like tetrahydrofuran (THF) or methanol to ensure the solubility of the starting material. The reaction is typically stirred at room temperature or gently heated until TLC analysis indicates complete consumption of the ester.

Q5: Are there any alternative, more modern methods for the synthesis of imidazo[1,2-a]pyridines?

A5: Yes, the field of heterocyclic synthesis is constantly evolving. Modern methods include copper-catalyzed multicomponent reactions, metal-free oxidative cyclizations, and continuous flow synthesis.[2][4] These methods can offer advantages in terms of efficiency, substrate scope, and environmental impact. For instance, a continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids has been developed to overcome the limitations of batch synthesis, such as competing decarboxylation.[2]

Data Presentation

Table 1: Summary of Quantitative Data for Yield Improvement

Reaction StepStarting MaterialsSolventTemperatureReaction TimeYieldReference
Synthesis of 6-Iodoimidazo[1,2-a]pyridine 5-Iodo-2-aminopyridine, ChloroacetaldehydeAcetonitrileRefluxNot specifiedModerate[1]
Synthesis of 6-Iodoimidazo[1,2-a]pyridine 5-Iodo-2-aminopyridine, ChloroacetaldehydeEthanolRefluxNot specified84-91%[1]
Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate 2-Aminopyridine, Ethyl 3-bromopyruvateTetrahydrofuran then EthanolReflux4h then 16h84%[5]

Experimental Protocols

Protocol 1: Synthesis of 6-Iodoimidazo[1,2-a]pyridine (Precursor)

This protocol is adapted from a procedure reported to give high yields.[1]

  • To a solution of 5-iodo-2-aminopyridine (1 equivalent) in ethanol, add a 40% aqueous solution of chloroacetaldehyde (1.1 equivalents).

  • Heat the reaction mixture at reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to afford 6-Iodoimidazo[1,2-a]pyridine as a solid.

Protocol 2: Direct Synthesis of this compound

This protocol is based on the general method of reacting 2-aminopyridines with bromopyruvic acid.[2]

  • Dissolve 5-iodo-2-aminopyridine (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a solution of bromopyruvic acid (1.05 equivalents) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture at a controlled temperature (start with a moderate temperature, e.g., 50-60 °C) and monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield this compound.

Protocol 3: Two-Step Synthesis of this compound via an Ethyl Ester Intermediate

This protocol is based on the synthesis of similar ethyl imidazo[1,2-a]pyridine-2-carboxylates and subsequent hydrolysis.[5]

  • Step 1: Synthesis of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

    • Dissolve 5-iodo-2-aminopyridine (1 equivalent) in anhydrous ethanol.

    • Add ethyl bromopyruvate (1.1 equivalents) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and neutralize with a mild base such as sodium bicarbonate.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate.

  • Step 2: Hydrolysis to this compound

    • Dissolve the ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) in a mixture of THF (or methanol) and water.

    • Add an excess of lithium hydroxide monohydrate (e.g., 3-4 equivalents).

    • Stir the mixture at room temperature or with gentle heating until TLC analysis shows complete consumption of the starting material.

    • Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_route1 Route 1: Direct Synthesis cluster_route2 Route 2: Two-Step Synthesis cluster_product Final Product start 5-Iodo-2-aminopyridine r1_step1 React with bromopyruvic acid start->r1_step1 One-pot r2_step1 React with ethyl bromopyruvate start->r2_step1 Step 1 product 6-Iodoimidazo[1,2-a]pyridine- 2-carboxylic acid r1_step1->product r2_step2 Hydrolysis r2_step1->r2_step2 Step 2 r2_step2->product

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions_precursor Precursor Synthesis Solutions cluster_solutions_carboxylation Carboxylation Step Solutions start Low Yield or Impure Product q1 Which step is problematic? start->q1 s1a Change solvent to ethanol q1->s1a Precursor Synthesis s2a Control temperature carefully q1->s2a Carboxylation s1b Check reagent quality s1a->s1b s1c Optimize reaction time s1b->s1c s2b Ensure anhydrous conditions (ester route) s2a->s2b s2c Use stronger base for hydrolysis s2b->s2c s2d Purify by recrystallization or chromatography s2c->s2d

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.

Troubleshooting Guides & FAQs

This section provides practical advice in a question-and-answer format to help you overcome common issues in the synthesis of imidazo[1,2-a]pyridines. The guidance is categorized by the type of reaction.

Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a versatile one-pot, three-component reaction for synthesizing 3-aminoimidazo[1,2-a]pyridines from a heterocyclic amine, an aldehyde, and an isocyanide.[1][2] While efficient, side reactions can occur, impacting yield and purity.

Question 1: My GBB reaction is producing a significant amount of a linear peptide-like byproduct instead of the desired fused imidazole. What is happening and how can I fix it?

Answer: You are likely observing the formation of a classic Ugi adduct. This is a common side reaction in GBB chemistry, particularly when using aliphatic aldehydes.[3][4] The Ugi reaction is a four-component reaction that can compete with the GBB pathway.

Troubleshooting Steps:

  • Catalyst and Solvent Choice: The choice of catalyst and solvent can significantly influence the reaction pathway. Lewis acids like Scandium(III) triflate (Sc(OTf)₃) are often preferred over Brønsted acids such as p-toluenesulfonic acid (TsOH) to favor the GBB product.[5] Protic solvents like methanol can sometimes act as co-catalysts and may influence the reaction outcome.[6] Experimenting with different solvent systems, such as aprotic solvents like dichloromethane (DCM) or a mixture, may reduce Ugi adduct formation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired GBB cyclization over the Ugi pathway.

  • Order of Addition: While the GBB is a one-pot reaction, the order of reagent addition can matter. Premixing the 2-aminopyridine and aldehyde before adding the isocyanide can sometimes favor the formation of the imine intermediate required for the GBB reaction.

Logical Workflow for Troubleshooting Ugi Adduct Formation

GBB_Troubleshooting Start Ugi Adduct Observed ChangeCatalyst Switch Catalyst (e.g., TsOH to Sc(OTf)3) Start->ChangeCatalyst OptimizeSolvent Optimize Solvent (e.g., Aprotic vs. Protic) Start->OptimizeSolvent LowerTemp Lower Reaction Temperature Start->LowerTemp CheckAddition Modify Order of Addition Start->CheckAddition Success Desired Imidazo[1,2-a]pyridine ChangeCatalyst->Success OptimizeSolvent->Success LowerTemp->Success CheckAddition->Success Ortoleva_King_Pathway cluster_desired Desired Pathway cluster_side Side Reaction Acetophenone Acetophenone Alpha-Iodoacetophenone Alpha-Iodoacetophenone Acetophenone->Alpha-Iodoacetophenone I2 Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Alpha-Iodoacetophenone->Imidazo[1,2-a]pyridine 2-Aminopyridine 2-Aminopyridine_start 2-Aminopyridine Iodinated_Byproduct Iodinated 2-Aminopyridine 2-Aminopyridine_start->Iodinated_Byproduct Excess I2

References

optimization of reaction conditions for 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Experimental Workflow Overview

The synthesis of this compound is typically achieved in a two-step sequence starting from 5-iodo-2-aminopyridine. The first step is a cyclization reaction with ethyl bromopyruvate to form the intermediate ethyl ester, followed by hydrolysis to yield the final carboxylic acid product.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis 5-Iodo-2-aminopyridine 5-Iodo-2-aminopyridine Reaction_1 Cyclization (Ethanol, NaHCO3, Reflux) 5-Iodo-2-aminopyridine->Reaction_1 Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Reaction_1 Intermediate Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate Reaction_1->Intermediate Reaction_2 Hydrolysis (e.g., NaOH, H2O/MeOH) Intermediate->Reaction_2 Acidification Acidification to pI (e.g., HCl) Reaction_2->Acidification Final_Product This compound Acidification->Final_Product

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Step 1: Synthesis of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate (Cyclization)

Q1: My cyclization reaction is not proceeding to completion or the yield is very low. What are the common causes?

A1: Low yields in the cyclization step can stem from several factors. Here is a troubleshooting guide:

  • Solvent Choice: The choice of solvent is critical. While acetonitrile has been used for similar reactions, ethanol is often reported to give significantly higher yields for the synthesis of iodoimidazo[1,2-a]pyridines.[1] If you are using acetonitrile, consider switching to absolute ethanol.

  • Base Strength: A weak inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is typically sufficient. The use of a strong base can lead to side reactions. Ensure the base is fresh and anhydrous.

  • Reaction Temperature: The reaction is generally carried out at reflux temperature. Ensure your reaction mixture is refluxing gently. Overheating can lead to decomposition of reactants or products.

  • Purity of Starting Materials: 5-iodo-2-aminopyridine can be unstable and darken over time. Use freshly purified starting materials. Ethyl bromopyruvate is a lachrymator and can decompose; it is best to use it fresh from a new bottle or distill it before use.

  • Moisture: The presence of excessive water can hinder the reaction. Use anhydrous ethanol and dry glassware.

Q2: I am observing multiple spots on my TLC plate even after a long reaction time. What are the likely side products?

A2: The formation of multiple products can be due to side reactions or impurities.

  • Isomer Formation: While the reaction is generally regioselective, trace amounts of the isomeric product could form, although this is less common.

  • Decomposition: As mentioned, the starting materials can decompose under prolonged heating.

  • Polymerization: 2-aminopyridines can sometimes undergo self-condensation or polymerization, especially if the reaction conditions are too harsh.

To minimize side products, ensure a gentle reflux and monitor the reaction by TLC. Once the starting material is consumed, proceed with the work-up.

Q3: What is a reliable experimental protocol for the cyclization step?

A3: The following protocol is based on analogous syntheses of substituted imidazo[1,2-a]pyridine-2-carboxylates.

Parameter Value/Condition
Reactants 5-iodo-2-aminopyridine (1.0 eq)
Ethyl bromopyruvate (1.1 - 1.2 eq)
Sodium bicarbonate (2.0 - 2.5 eq)
Solvent Absolute Ethanol
Temperature Reflux
Reaction Time 4 - 8 hours (monitor by TLC)
Work-up Cool to room temperature, filter off inorganic salts, evaporate the solvent, and purify the residue.
Purification Column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Troubleshooting Logic for Low Yield in Cyclization

G Start Low Yield in Cyclization Step Check_Solvent Is the solvent absolute ethanol? Start->Check_Solvent Switch_Solvent Switch to absolute ethanol. Check_Solvent->Switch_Solvent No Check_Purity Are starting materials pure? Check_Solvent->Check_Purity Yes Switch_Solvent->Check_Purity Purify_Reagents Purify 5-iodo-2-aminopyridine and/or distill ethyl bromopyruvate. Check_Purity->Purify_Reagents No Check_Base Is the base fresh and anhydrous? Check_Purity->Check_Base Yes Purify_Reagents->Check_Base Use_Fresh_Base Use fresh, dry NaHCO3 or K2CO3. Check_Base->Use_Fresh_Base No Check_Temp Is the reaction at a gentle reflux? Check_Base->Check_Temp Yes Use_Fresh_Base->Check_Temp Optimize_Temp Adjust heating to maintain a gentle reflux. Check_Temp->Optimize_Temp No Success Yield Improved Check_Temp->Success Yes Optimize_Temp->Success

Caption: Troubleshooting workflow for low yield in the cyclization step.
Step 2: Hydrolysis of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Q4: My hydrolysis reaction is not going to completion. What can I do?

A4: Incomplete hydrolysis can be addressed by modifying the reaction conditions.

  • Hydrolysis Conditions: Both acidic and basic conditions can be employed. For basic hydrolysis, 1-2 M aqueous sodium hydroxide or lithium hydroxide in a co-solvent like methanol or THF at room temperature to gentle reflux is common. For acidic hydrolysis, refluxing in 6 M HCl is an option.

  • Reaction Time and Temperature: If the reaction is slow at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C). Extend the reaction time and monitor by TLC until the starting ester is fully consumed.

  • De-iodination Risk: While not explicitly reported for this molecule in the initial literature search, strong basic conditions combined with prolonged heating could potentially lead to de-iodination as a side reaction. It is advisable to use the mildest conditions necessary to achieve full conversion.

Q5: I am having difficulty isolating the final product after hydrolysis. It seems to be soluble in the aqueous layer. How can I improve my purification?

A5: The product, this compound, is a zwitterionic compound, which can make isolation challenging.

  • Isoelectric Point Precipitation: The key to isolating zwitterionic compounds is to adjust the pH of the aqueous solution to the isoelectric point (pI). At the pI, the net charge of the molecule is zero, and its aqueous solubility is at a minimum, which should cause it to precipitate.

    • After hydrolysis (if performed under basic conditions), cool the reaction mixture in an ice bath.

    • Slowly add acid (e.g., 1 M HCl) dropwise with vigorous stirring.

    • Monitor the pH and observe for the formation of a precipitate. The optimal pH for precipitation may need to be determined empirically but is likely to be in the range of pH 3-5.

    • Once precipitation is maximal, collect the solid by filtration, wash with cold water, and then a non-polar solvent like diethyl ether or hexanes to remove any organic impurities.

  • Extraction: If precipitation is not effective, you can try to extract the product. This can be difficult due to its polarity. Sometimes, saturation of the aqueous layer with sodium chloride can help to "salt out" the product, making it more amenable to extraction with a polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

Q6: What is a general protocol for the hydrolysis and purification?

A6: The following is a general procedure based on standard methods for ester hydrolysis of similar heterocyclic carboxylic acids.

Parameter Value/Condition
Reactant Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq)
Reagent 2 M Sodium Hydroxide (aq) (2.0 - 3.0 eq)
Solvent Methanol or THF (as a co-solvent with water)
Temperature Room temperature to 50 °C
Reaction Time 2 - 12 hours (monitor by TLC)
Work-up 1. Cool the reaction mixture in an ice bath.
2. Adjust the pH to ~3-5 with 1 M HCl to precipitate the product.
3. Stir in the cold for 30-60 minutes.
4. Collect the solid by filtration.
Purification Wash the solid with cold water and diethyl ether. Dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) may be performed if necessary.

Summary of Optimized Reaction Conditions

The following table summarizes the recommended starting conditions for the synthesis. Optimization may be required based on experimental observations.

Step Key Parameters Recommended Conditions Expected Yield
1. Cyclization Solvent Absolute EthanolGood to Excellent
Base Sodium Bicarbonate
Temperature Reflux
2. Hydrolysis Method Basic (NaOH)Good to Excellent
Purification Isoelectric Point Precipitation
pH Adjustment pH ~3-5

This guide is intended to provide a starting point for the optimization of the synthesis of this compound. Careful monitoring of the reaction progress and systematic troubleshooting are key to achieving high yields and purity.

References

Technical Support Center: 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: Based on the general properties of related imidazopyridine derivatives, it is recommended to store this compound in a cool, dry, and dark place.[1][] Inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent potential oxidation, as imidazo[1,2-a]pyridines are electron-rich heterocyclic compounds susceptible to oxidative processes.[]

Q2: I am observing discoloration of my solid sample of this compound over time. What could be the cause?

A2: Discoloration, such as turning yellow or brown, can be an indication of degradation. This may be caused by exposure to light, air (oxidation), or trace impurities. The C-I bond in iodo-aromatic compounds can be light-sensitive, potentially leading to the release of iodine. Furthermore, the electron-rich nature of the imidazopyridine ring system makes it prone to oxidation.[]

Q3: My compound shows poor solubility in a specific organic solvent. What can I do?

A3: Imidazopyridine derivatives are generally soluble in many organic solvents.[] If you are experiencing solubility issues, consider the following:

  • Solvent Polarity: Try a range of solvents with varying polarities (e.g., DMF, DMSO, methanol).

  • pH Adjustment: The carboxylic acid moiety means that the solubility in protic solvents can be pH-dependent. In aqueous or alcoholic solutions, adjusting the pH with a suitable base (e.g., sodium bicarbonate, triethylamine) to deprotonate the carboxylic acid may enhance solubility.

  • Heating: Gentle heating may improve solubility, but be cautious as it can also accelerate degradation.

Q4: I am seeing unexpected byproducts in my reaction mixture when using this compound. What are the potential stability issues during a reaction?

A4: The appearance of byproducts could be due to several factors related to the compound's stability:

  • Deiodination: The C-I bond can be cleaved under certain conditions, especially in the presence of reducing agents, certain metals (like palladium catalysts without an appropriate ligand environment), or upon exposure to light.

  • Decarboxylation: While generally requiring high temperatures, decarboxylation of the carboxylic acid group could occur under harsh reaction conditions.

  • Ring Opening/Degradation: The imidazo[1,2-a]pyridine ring, while generally stable, can be susceptible to degradation under strongly acidic or basic conditions, or in the presence of strong oxidizing agents.[3]

  • Side Reactions with Solvents: In some cases, solvents like DMF can decompose in the presence of a palladium catalyst at high temperatures, leading to side products.[4]

Troubleshooting Guides

Guide 1: Unexpected Experimental Results

If you are observing unexpected results such as low yield, multiple spots on TLC, or unfamiliar peaks in your analytical data (LC-MS, NMR), follow this troubleshooting workflow:

G start Unexpected Experimental Results (e.g., low yield, impurities) check_purity 1. Verify Purity of Starting Material start->check_purity check_conditions 2. Review Reaction/Experimental Conditions check_purity->check_conditions light_exposure Is the reaction light-sensitive? check_conditions->light_exposure protect_from_light Action: Protect reaction from light (e.g., use amber flask) light_exposure->protect_from_light Yes atmosphere_control Is an inert atmosphere required? light_exposure->atmosphere_control No protect_from_light->atmosphere_control use_inert Action: Run reaction under N2 or Ar atmosphere_control->use_inert Yes temp_check Is the temperature too high? atmosphere_control->temp_check No use_inert->temp_check lower_temp Action: Lower reaction temperature temp_check->lower_temp Yes reagent_compatibility Are reagents compatible? temp_check->reagent_compatibility No lower_temp->reagent_compatibility change_reagents Action: Consider alternative reagents (e.g., milder base/acid) reagent_compatibility->change_reagents No analyze_byproducts 3. Analyze Byproducts reagent_compatibility->analyze_byproducts Yes change_reagents->analyze_byproducts deiodination_suspected Deiodination byproduct detected? analyze_byproducts->deiodination_suspected decarboxylation_suspected Decarboxylation byproduct detected? deiodination_suspected->decarboxylation_suspected No optimize_conditions Optimize reaction conditions to minimize degradation deiodination_suspected->optimize_conditions Yes decarboxylation_suspected->optimize_conditions Yes decarboxylation_suspected->optimize_conditions No

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Guide 2: Potential Degradation Pathways

Understanding potential degradation pathways can help in designing experiments to minimize byproduct formation.

G cluster_degradation Potential Degradation Pathways parent 6-Iodoimidazo[1,2-a]pyridine- 2-carboxylic acid deiodination Deiodination parent->deiodination Light, Reducing Agents, Catalysts decarboxylation Decarboxylation parent->decarboxylation High Temperature oxidation Ring Oxidation parent->oxidation Air (O2), Oxidizing Agents product1 Imidazo[1,2-a]pyridine- 2-carboxylic acid deiodination->product1 product2 6-Iodoimidazo[1,2-a]pyridine decarboxylation->product2 product3 Oxidized Species (e.g., N-oxides) oxidation->product3

Caption: Potential degradation pathways for the target compound.

Quantitative Data Summary

No specific quantitative stability data for this compound was found in the searched literature. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. Below is a template for recording such data.

ConditionTimepointPurity (%) by HPLCAppearanceNotes
Solid State
Room Temp, Ambient Light0Initial reading
1 month
Room Temp, Dark0Initial reading
1 month
4°C, Dark0Initial reading
1 month
In Solution (e.g., DMSO)
Room Temp, Ambient Light0Initial readingPrepare fresh solution for analysis
24 hours
Room Temp, Dark0Initial readingPrepare fresh solution for analysis
24 hours
-20°C, Dark (Freeze-Thaw x1)0Initial readingPrepare fresh solution for analysis
1 week

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in Solution

This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent.

G prep 1. Prepare Stock Solution (e.g., 10 mM in DMSO) aliquot 2. Aliquot into Vials (e.g., amber glass vials) prep->aliquot storage 3. Store under Different Conditions (e.g., RT/light, RT/dark, 4°C) aliquot->storage analysis 4. Analyze at Timepoints (t=0, 24h, 48h, 1 week) storage->analysis hplc 5. Purity Assessment (HPLC-UV/MS) analysis->hplc compare 6. Compare Data (Calculate % remaining) hplc->compare

Caption: Experimental workflow for a solution stability study.

Methodology:

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in a high-purity solvent (e.g., HPLC-grade DMSO) to a known concentration (e.g., 10 mM).

  • Aliquoting: Distribute the stock solution into multiple vials suitable for the intended storage conditions (e.g., amber vials for light protection).

  • Storage: Store the aliquots under the desired conditions (e.g., room temperature with light exposure, room temperature in the dark, refrigerated at 4°C).

  • Timepoint Analysis: At specified time points (e.g., 0, 24 hours, 72 hours, 1 week), take one aliquot from each condition for analysis.

  • Purity Assessment: Analyze the samples by a suitable analytical method, such as reverse-phase HPLC with UV detection. Use the peak area of the parent compound to assess purity. An initial (t=0) analysis serves as the baseline.

  • Data Comparison: Calculate the percentage of the compound remaining at each time point relative to the initial time point. A significant decrease in the parent peak area, accompanied by the appearance of new peaks, indicates degradation.

References

Technical Support Center: Purification of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Recovery After Column Chromatography

Question: I am experiencing significant loss of my compound, this compound, during silica gel column chromatography. What could be the cause and how can I improve the recovery?

Answer:

Low recovery of polar compounds like this compound on silica gel is a common issue. The acidic nature of silica gel can lead to strong adsorption of the carboxylic acid and the basic nitrogen of the imidazopyridine ring, making elution difficult. Additionally, iodo-substituted compounds can be sensitive and may decompose on acidic stationary phases.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica gel. This can be done by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution.

  • Optimize the Eluent System: For polar compounds, a more polar eluent system is required. If you are using standard ethyl acetate/hexane mixtures, you may need to switch to a more polar system.

    • Recommended Solvent Systems:

      • Dichloromethane/Methanol (with 0.5% triethylamine)

      • Ethyl acetate/Methanol (with 0.5% triethylamine)

      • Chloroform/Methanol/Ammonia solution

  • Consider an Alternative Stationary Phase: If deactivation of silica gel does not improve recovery, consider using a more inert stationary phase.

    • Alumina (basic or neutral): Alumina can be a good alternative for the purification of basic compounds.

    • Reversed-phase silica (C18): This is an excellent option for polar compounds. Elution is typically performed with a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.

  • Dry Loading: If your compound has poor solubility in the initial eluent, dry loading onto the column can improve resolution and recovery. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or celite, evaporate the solvent, and then load the dry powder onto the top of your column.

Issue 2: Product Tailing During Column Chromatography

Question: My purified fractions of this compound show significant tailing on TLC and HPLC analysis. How can I obtain sharper peaks?

Answer:

Peak tailing is often a result of strong interactions between the analyte and the stationary phase, which is common for polar and ionizable compounds like carboxylic acids.

Troubleshooting Steps:

  • Incorporate an Additive in the Eluent: Adding a small amount of a modifier to your eluent can significantly improve peak shape.

    • For Normal Phase Chromatography (Silica/Alumina): Add a small percentage of a competitive base like triethylamine or pyridine (0.1-1%) to your mobile phase. This will occupy the active sites on the stationary phase, reducing the strong interactions with your compound. For carboxylic acids, adding a small amount of acetic acid or formic acid to the eluent can also help to reduce tailing by keeping the compound in its protonated form.

    • For Reversed-Phase Chromatography (C18): Add a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase. This will suppress the ionization of the carboxylic acid, leading to better peak shape.

  • Adjust the Mobile Phase pH: For reversed-phase chromatography, the pH of the mobile phase is critical. Adjusting the pH to be about 2 pH units below the pKa of the carboxylic acid will ensure it is fully protonated and interacts less with residual silanols on the stationary phase.

  • Lower the Column Loading: Overloading the column can lead to peak tailing. Try reducing the amount of crude material loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter in the synthesis of this compound?

A1: Common impurities can include:

  • Unreacted starting materials: Such as 2-amino-5-iodopyridine.

  • Byproducts from the cyclization reaction.

  • De-iodinated product: 6-H-imidazo[1,2-a]pyridine-2-carboxylic acid, especially if harsh reaction or purification conditions are used.

  • Partially hydrolyzed ester: If the synthesis involves the hydrolysis of an ester precursor, incomplete hydrolysis can leave residual ester.

Q2: Is this compound stable? What storage conditions are recommended?

A2: Iodo-substituted heterocyclic compounds can be sensitive to light and heat, which may cause decomposition and discoloration (often turning yellow or brown). The carboxylic acid group itself is generally stable. For long-term storage, it is recommended to keep the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q3: What is a good starting point for developing a recrystallization protocol for this compound?

A3: Due to the polar nature of the molecule, polar solvents are likely to be required. A good starting point would be to try solvent systems like:

  • Ethanol/Water

  • Methanol/Water

  • Dimethylformamide (DMF)/Water

  • Acetic acid/Water

You can perform small-scale solubility tests to find a solvent or solvent mixture in which the compound is soluble when hot but sparingly soluble when cold.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is cooled too quickly or when the solvent is not ideal.

  • Slow down the cooling process: Allow the flask to cool slowly to room temperature before placing it in an ice bath.

  • Use a solvent mixture: If a single solvent doesn't work, try a binary solvent system. Dissolve the compound in a good solvent (e.g., hot ethanol) and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.

  • Scratch the inside of the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled solution can initiate crystallization.

Data Presentation

The following tables provide illustrative data for typical purification outcomes of polar heterocyclic carboxylic acids. The actual results for this compound may vary depending on the specific experimental conditions.

Table 1: Comparison of Recovery Rates with Different Column Chromatography Conditions.

Stationary PhaseEluent SystemAdditiveTypical Recovery (%)Purity (%)
Silica GelDichloromethane/MethanolNone40-60>90
Silica GelDichloromethane/Methanol0.5% Triethylamine75-90>95
Alumina (Neutral)Ethyl Acetate/MethanolNone70-85>95
C18 Reversed-PhaseWater/Acetonitrile0.1% TFA85-95>98

Table 2: Illustrative Solvent Systems for Recrystallization.

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal Quality
EthanolHighModerateSmall Needles
Ethanol/Water (4:1)HighLowWell-formed Prisms
Acetic AcidHighModeratePlates
DMF/Water (1:1)ModerateVery LowFine Powder

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel

  • Slurry Preparation: In a beaker, add silica gel to a solution of your chosen eluent (e.g., 95:5 Dichloromethane/Methanol) containing 0.5% triethylamine. Stir the slurry for 15 minutes to ensure thorough mixing and deactivation.

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to settle, ensuring even packing.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent. If solubility is low, you can add a small amount of a more polar solvent like methanol. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with your chosen solvent system. You can run the column isocratically or with a gradient of increasing polarity (e.g., from 5% to 15% methanol in dichloromethane).

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid dissolves completely. Add the solvent portion-wise to use the minimum amount necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this cooling period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom e.g., for complex mixtures recrystallization Recrystallization purification_choice->recrystallization e.g., for crystalline solids cc_issue Problem Encountered? column_chrom->cc_issue recryst_issue Problem Encountered? recrystallization->recryst_issue low_recovery Low Recovery cc_issue->low_recovery Yes tailing Peak Tailing cc_issue->tailing Yes impure_fractions Fractions are Impure cc_issue->impure_fractions Yes pure_product Pure Product cc_issue->pure_product No deactivate_silica Deactivate Silica (e.g., with Triethylamine) low_recovery->deactivate_silica optimize_eluent Optimize Eluent (more polar) low_recovery->optimize_eluent change_stationary_phase Change Stationary Phase (Alumina, C18) low_recovery->change_stationary_phase add_modifier Add Eluent Modifier (Acid or Base) tailing->add_modifier lower_loading Lower Column Loading tailing->lower_loading check_tlc Re-evaluate TLC Conditions impure_fractions->check_tlc gradient_elution Use Gradient Elution impure_fractions->gradient_elution deactivate_silica->column_chrom Retry optimize_eluent->column_chrom Retry change_stationary_phase->column_chrom Retry add_modifier->column_chrom Retry lower_loading->column_chrom Retry check_tlc->column_chrom Retry gradient_elution->column_chrom Retry oiling_out Compound 'Oils Out' recryst_issue->oiling_out Yes poor_yield Poor Yield recryst_issue->poor_yield Yes recryst_issue->pure_product No slow_cooling Slower Cooling oiling_out->slow_cooling solvent_mixture Use Solvent Mixture oiling_out->solvent_mixture scratch_flask Scratch Flask / Seed Crystal oiling_out->scratch_flask check_solubility Re-check Solvent Solubility poor_yield->check_solubility cool_longer Cool for Longer Period poor_yield->cool_longer slow_cooling->recrystallization Retry solvent_mixture->recrystallization Retry scratch_flask->recrystallization Retry check_solubility->recrystallization Retry cool_longer->recrystallization Retry

Caption: Troubleshooting workflow for the purification of this compound.

Signaling_Pathway_Analogy crude_product Crude Product (Mixture of Compounds) purification_signal Purification Process (Signal) crude_product->purification_signal chromatography Chromatography (Receptor) purification_signal->chromatography recrystallization Recrystallization (Alternative Receptor) purification_signal->recrystallization stationary_phase Stationary Phase (Kinase) chromatography->stationary_phase interacts with separation Differential Migration (Phosphorylation Cascade) stationary_phase->separation modulates mobile_phase Mobile Phase (Phosphatase) mobile_phase->separation modulates pure_compound Pure Compound (Cellular Response) separation->pure_compound impurities Impurities in Solution (Signal Termination) separation->impurities dissolution Dissolution in Hot Solvent (Ligand Binding) recrystallization->dissolution cooling Cooling & Supersaturation (Conformational Change) dissolution->cooling crystal_lattice Crystal Lattice Formation (Dimerization & Activation) cooling->crystal_lattice crystal_lattice->pure_compound crystal_lattice->impurities

Caption: Analogy of purification pathways to a signaling cascade.

troubleshooting failed reactions of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid in their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during reactions involving this compound.

Low or No Product Yield

Question: I am not getting any of my desired product, or the yield is very low. What are the potential causes and how can I fix it?

Answer: Low or no product yield can stem from several factors, ranging from the quality of reagents to the reaction conditions. Here are some common causes and troubleshooting steps:

  • Reagent Quality:

    • Starting Material Purity: Ensure the this compound is of high purity (≥98%). Impurities can interfere with the reaction.[1]

    • Solvent and Reagent Anhydrousness: Many coupling reactions are sensitive to moisture. Ensure you are using dry solvents and that all reagents are anhydrous. Water can be detrimental to many coupling reactions.[2]

    • Catalyst Activity: If using a palladium catalyst, ensure it has not been deactivated by exposure to air or impurities. Consider using a fresh batch of catalyst.

  • Reaction Conditions:

    • Temperature: The reaction temperature may be suboptimal. If the reaction is sluggish, consider increasing the temperature. Conversely, if decomposition is observed, a lower temperature may be necessary. For example, some aminocarbonylation reactions are performed at 100-120°C.[3][4]

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Some reactions may require up to 21 hours.[3]

    • Base Selection: The choice of base is critical. A base that is too weak may not facilitate the reaction, while a base that is too strong or nucleophilic could lead to side reactions. For some reactions involving imidazo[1,2-a]pyridines, non-nucleophilic bases like DBU or triethylamine (Et3N) have been used successfully.[3][4] Using a nucleophilic base like pyridine can sometimes be problematic.[2]

  • Inert Atmosphere: For oxygen-sensitive reactions, especially those involving palladium catalysts, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Incomplete Reaction: Starting Material Remains

Question: My reaction has stopped, and I still see a significant amount of unreacted this compound. What should I do?

Answer: If the starting material is not fully consumed, it typically points to issues with reaction stoichiometry, catalyst deactivation, or insufficient reaction time.

  • Stoichiometry:

    • Reagent Equivalents: Double-check the molar equivalents of all your reagents. The limiting reagent might have been consumed, or an insufficient amount of a key reagent was added.

    • Catalyst Loading: In catalytic reactions, the catalyst loading might be too low. Consider increasing the catalyst amount.

  • Catalyst Deactivation:

    • The catalyst may have been poisoned by impurities in the starting materials or solvent.

    • In some cases, the product or intermediates can inhibit the catalyst.

  • Troubleshooting Steps:

    • Extend Reaction Time: Continue to monitor the reaction for a longer period to see if it progresses further.

    • Add More Reagent/Catalyst: If feasible, add an additional portion of the limiting reagent or catalyst to the reaction mixture.

    • Re-evaluate Conditions: If the reaction remains stalled, it may be necessary to repeat the experiment with optimized conditions, such as a different solvent, temperature, or catalyst system.

Formation of Side Products/Impurities

Question: I am observing significant impurity formation in my reaction. How can I improve the selectivity?

Answer: The formation of side products is a common challenge. The structure of the imidazo[1,2-a]pyridine ring can be susceptible to various side reactions.

  • Potential Side Reactions:

    • Competing Reactions: In reactions like aminocarbonylation, competing mono- and double carbonylation can occur, leading to the formation of amides and α-ketoamides.[3][4]

    • Dehalogenation: Reductive deiodination of the starting material can occur, leading to the formation of imidazo[1,2-a]pyridine-2-carboxylic acid.

    • Decarboxylation: Under harsh thermal conditions, decarboxylation of the carboxylic acid may occur.

    • Reaction with the Heterocycle: The nitrogen atoms in the imidazo[1,2-a]pyridine core can potentially coordinate with metal catalysts, which might affect the reaction outcome.[3][4]

  • Strategies for Improving Selectivity:

    • Optimize Reaction Conditions: The choice of solvent, base, temperature, and pressure can significantly influence the selectivity. For instance, in aminocarbonylation reactions, specific conditions can favor the formation of either the amide or the α-ketoamide.[3][4]

    • Protecting Groups: If the carboxylic acid or the heterocyclic nitrogens are interfering with the desired reaction, consider using appropriate protecting groups.

    • Choice of Catalyst and Ligands: The ligand on the metal catalyst can have a profound impact on selectivity. Experiment with different ligands to fine-tune the reactivity.

Summary of Reaction Conditions

The following table summarizes various reaction conditions reported for the synthesis and functionalization of iodo-imidazo[1,2-a]pyridines, which can serve as a starting point for optimization.

Reaction TypeSubstrateCatalystBaseSolventTemperature (°C)Pressure (bar)Time (h)Yield (%)Reference
Synthesis of 6-Iodoimidazo[1,2-a]pyridine5-Iodo-2-aminopyridine--EthanolReflux--84-91[3][4]
Aminocarbonylation6-Iodoimidazo[1,2-a]pyridineSILP-PdEt3NDMF100307-[3][4]
Aminocarbonylation6-Iodoimidazo[1,2-a]pyridineSILP-PdDBUToluene12057-[3][4]
Suzuki Coupling6-Iodo-imidazo[1,2-a]pyridine derivativePd(PPh3)4Na2CO3Toluene:EtOH:H2O---67-83[5]
Heck Reaction6-Iodo-imidazo[1,2-a]pyridine derivativePd(OAc)2DIPEA-Microwave---[5]

Detailed Experimental Protocol: Suzuki Coupling

This protocol provides a general methodology for a Suzuki coupling reaction with this compound, based on similar reported procedures.[5]

Materials:

  • This compound

  • Appropriate boronic acid (1.2 equivalents)

  • Pd(PPh3)4 (0.05 equivalents)

  • Na2CO3 (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous Na2SO4 or MgSO4

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the boronic acid (1.2 equivalents) in a 2:1:2 mixture of toluene:ethanol:water.

  • Add Na2CO3 (2.0 equivalents) to the mixture.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh3)4 (0.05 equivalents) to the reaction mixture and continue to purge with the inert gas for another 5 minutes.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 6-substituted imidazo[1,2-a]pyridine-2-carboxylic acid.

Visualizing Troubleshooting and Reaction Pathways

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting failed reactions of this compound.

TroubleshootingWorkflow start Reaction Failed check_yield Low or No Yield? start->check_yield check_sm Starting Material Unchanged? start->check_sm check_impurities Side Products Formed? start->check_impurities cause_reagents Check Reagent Quality (Purity, Anhydrous) check_yield->cause_reagents Yes cause_conditions Review Reaction Conditions (Temp, Time, Base) check_yield->cause_conditions Yes check_sm->cause_conditions Yes cause_catalyst Check Catalyst Activity (Fresh, Loading) check_sm->cause_catalyst Yes cause_selectivity Optimize for Selectivity (Solvent, Temp, Ligands) check_impurities->cause_selectivity Yes solution_reagents Use High Purity Reagents & Dry Solvents cause_reagents->solution_reagents solution_conditions Optimize Temp, Time, Base cause_conditions->solution_conditions solution_catalyst Increase Catalyst Loading or Use Fresh Catalyst cause_catalyst->solution_catalyst solution_selectivity Systematic Condition Screen cause_selectivity->solution_selectivity end Successful Reaction solution_reagents->end solution_conditions->end solution_catalyst->end solution_selectivity->end

Caption: A workflow for diagnosing and resolving common issues in reactions.

General Synthetic Pathway

This diagram shows a general synthetic route to this compound and its subsequent functionalization.

SyntheticPathway cluster_synthesis Synthesis of Starting Material cluster_functionalization Functionalization Reactions 2-Amino-5-iodopyridine 2-Amino-5-iodopyridine 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic_acid 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic_acid 2-Amino-5-iodopyridine->6-Iodoimidazo[1,2-a]pyridine-2-carboxylic_acid Cyclization Amides Amides 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic_acid->Amides Aminocarbonylation Biaryls Biaryls 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic_acid->Biaryls Suzuki Coupling Alkenes Alkenes 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic_acid->Alkenes Heck Reaction

Caption: Synthesis and common functionalization reactions of the target molecule.

References

Technical Support Center: Synthesis of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

Researchers may encounter several issues during the synthesis of this compound. This guide outlines potential problems, their likely causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Sub-optimal reaction temperature. 4. Impure starting materials (2-amino-5-iodopyridine or bromopyruvic acid).1. Extend reaction time and monitor by TLC/LC-MS. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Avoid excessive heating. 3. Optimize the reaction temperature. A stepwise increase from room temperature to gentle reflux may be beneficial. 4. Verify the purity of starting materials by NMR or melting point analysis. Recrystallize or purify as necessary.
Presence of a Major Byproduct at a Higher Molecular Weight Formation of a dimeric or polymeric byproduct through intermolecular reactions.Decrease the concentration of the reactants by using a larger volume of solvent. This favors the intramolecular cyclization over intermolecular side reactions.
Formation of a Dark-Colored Reaction Mixture/Product Decomposition of bromopyruvic acid or oxidative side reactions.1. Use freshly purified bromopyruvic acid. 2. Degas the solvent and maintain an inert atmosphere throughout the reaction. 3. Consider performing the reaction in the dark to prevent light-induced degradation.
Product is Difficult to Purify 1. Presence of unreacted 2-amino-5-iodopyridine. 2. Formation of isomeric byproducts. 3. Product may be contaminated with inorganic salts from workup.1. Adjust the stoichiometry; a slight excess of bromopyruvic acid may be used, followed by a basic wash to remove the unreacted acid. 2. Utilize column chromatography with a carefully selected solvent system for separation. 3. Ensure thorough washing of the crude product with water to remove any inorganic impurities.
Inconsistent Results Between Batches Variability in the quality of reagents or reaction conditions.Standardize all reaction parameters, including solvent purity, reaction time, temperature, and reagent quality. Use reagents from the same batch for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and direct method is the condensation reaction between 2-amino-5-iodopyridine and bromopyruvic acid. This reaction, a variation of the Tschitschibabin reaction, typically proceeds by nucleophilic attack of the pyridine nitrogen onto the α-carbon of bromopyruvic acid, followed by intramolecular cyclization and dehydration.

Q2: What are the potential byproducts in this synthesis?

While not extensively documented for this specific molecule, potential byproducts can be inferred from the reaction mechanism and the reactivity of the starting materials. These may include:

  • Decarboxylated Product (6-iodoimidazo[1,2-a]pyridine): If the reaction is heated for an extended period, particularly under acidic conditions, decarboxylation of the product can occur.

  • Uncyclized Intermediate: Incomplete cyclization can lead to the presence of the N-(5-iodopyridin-2-yl)-2-oxopropanoic acid intermediate.

  • Polymeric Materials: Intermolecular reactions can lead to the formation of polymeric or tar-like substances, especially at higher concentrations and temperatures.

Q3: How can I monitor the progress of the reaction?

The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A suitable TLC solvent system would be a mixture of dichloromethane and methanol or ethyl acetate and hexane. The disappearance of the 2-amino-5-iodopyridine spot and the appearance of a new, more polar spot corresponding to the product indicates reaction progression.

Q4: What is the best method for purifying the final product?

Purification is typically achieved through recrystallization or column chromatography. For recrystallization, solvents such as ethanol, methanol, or a mixture of DMF and water can be effective. For column chromatography, silica gel is a suitable stationary phase, with a mobile phase gradient of methanol in dichloromethane.

Q5: The reaction with bromopyruvic acid is sluggish. How can I improve the reaction rate?

Gently heating the reaction mixture can increase the rate. A temperature range of 40-60°C is a good starting point. However, be cautious as excessive heat can promote byproduct formation. The choice of solvent can also play a role; polar aprotic solvents like DMF or acetonitrile may facilitate the reaction.

Experimental Protocol

Synthesis of this compound

This protocol is adapted from the synthesis of similar imidazo[1,2-a]pyridine-2-carboxylic acids.

Materials:

  • 2-amino-5-iodopyridine

  • Bromopyruvic acid

  • Anhydrous Methanol (or Ethanol)

  • Sodium bicarbonate

  • Hydrochloric acid

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-iodopyridine (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of aminopyridine).

  • To this solution, add bromopyruvic acid (1.0-1.1 eq) portion-wise at room temperature. The addition may be exothermic.

  • Stir the reaction mixture at room temperature for 1-2 hours, then gently heat to reflux (around 60-65°C) for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).

  • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Filter the crude product and wash with a small amount of cold methanol.

  • The filtrate can be concentrated under reduced pressure to yield additional crude product.

  • For purification, the crude solid can be suspended in water, and the pH can be adjusted to ~3-4 with HCl, which may cause the product to precipitate, leaving more soluble impurities in the solution.

  • Alternatively, the crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

  • Combine the purified fractions and remove the solvent under reduced pressure to obtain this compound as a solid.

Visualizations

Reaction Pathway

G Synthesis of this compound cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-amino-5-iodopyridine 2-amino-5-iodopyridine Intermediate N-Alkylated Intermediate 2-amino-5-iodopyridine->Intermediate Bromopyruvic_acid Bromopyruvic acid Bromopyruvic_acid->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product This compound Cyclization->Product

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

G Troubleshooting Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity? Start->Check_Purity Purify_Reagents Purify/Recrystallize Starting Materials Check_Purity->Purify_Reagents No Optimize_Conditions Optimize Reaction Conditions? Check_Purity->Optimize_Conditions Yes Purify_Reagents->Optimize_Conditions Adjust_Temp Adjust Temperature and Reaction Time Optimize_Conditions->Adjust_Temp Yes Purification_Issue Purification Problem? Optimize_Conditions->Purification_Issue No Check_Atmosphere Ensure Inert Atmosphere Adjust_Temp->Check_Atmosphere Check_Atmosphere->Purification_Issue Recrystallize Recrystallize with Different Solvents Purification_Issue->Recrystallize Yes End Pure Product Purification_Issue->End No Column_Chrom Perform Column Chromatography Recrystallize->Column_Chrom Column_Chrom->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Potential Byproduct Formation Pathways

G Potential Byproduct Formation Product Target Product Decarboxylation Decarboxylation (Excess Heat/Acid) Product->Decarboxylation Byproduct1 6-iodoimidazo[1,2-a]pyridine Decarboxylation->Byproduct1 Intermediate Uncyclized Intermediate Incomplete_Reaction Incomplete Reaction Intermediate->Incomplete_Reaction Polymerization Intermolecular Reaction (High Concentration) Intermediate->Polymerization Incomplete_Reaction->Product Desired Path Byproduct3 Polymeric Byproducts Polymerization->Byproduct3

Caption: Pathways leading to potential byproducts during the synthesis.

Technical Support Center: Catalyst Deactivation in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation during your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for imidazo[1,2-a]pyridine synthesis has significantly dropped. What are the likely causes related to the catalyst?

A decrease in yield is a primary indicator of catalyst deactivation. The most common causes can be categorized into four main types: poisoning, sintering, leaching, and coking/fouling.

  • Poisoning: This occurs when impurities or even the reactants/products themselves bind strongly to the active sites of the catalyst, rendering them inactive. In imidazo[1,2-a]pyridine synthesis, nitrogen-containing compounds like the 2-aminopyridine starting material or the product itself can act as poisons, particularly for precious metal catalysts like rhodium.[1] High-affinity impurities such as halides and bases are also known poisons for catalysts like gold.[2][3][4]

  • Sintering: At elevated reaction temperatures, fine catalyst particles can agglomerate into larger ones. This process, known as sintering, reduces the active surface area of the catalyst, leading to a drop in efficiency.[5][6][7][8][9] This is a common issue for nanoparticle catalysts.

  • Leaching: In heterogeneous catalysis, the active metal component of the catalyst can dissolve into the reaction mixture. This not only reduces the catalyst's activity over time but can also contaminate the final product.[10]

  • Coking/Fouling: Carbonaceous materials, or "coke," can deposit on the catalyst surface, blocking active sites and pores. This is particularly relevant in reactions involving organic molecules at high temperatures.[11]

Q2: I am using a copper catalyst for an aerobic oxidation route to an imidazo[1,2-a]pyridine. What specific deactivation pathways should I be aware of?

Copper-catalyzed aerobic oxidations are popular for this synthesis.[12][13] Key deactivation concerns include:

  • Oxidation State Changes: The catalytic cycle relies on the interplay between different copper oxidation states (e.g., Cu(I) and Cu(II)). If this cycle is disrupted, for example by the irreversible formation of an inactive oxidation state, the catalytic activity will decrease.

  • Ligand Degradation: In many copper-catalyzed systems, ligands are used to stabilize the catalyst and tune its reactivity. These ligands can degrade under oxidative conditions or at high temperatures, leading to catalyst deactivation.

  • Formation of Inactive Complexes: The pyridine nitrogen in the reactants or products can coordinate strongly with the copper center, potentially forming stable, inactive complexes that do not participate in the catalytic cycle.

Q3: Can my 2-aminopyridine substrate or imidazo[1,2-a]pyridine product be poisoning the catalyst?

Yes, this is a significant possibility, especially with transition metal catalysts. The nitrogen atoms in these molecules have lone pairs of electrons that can strongly coordinate to the metal centers of the catalyst. This coordination can be irreversible and block the active sites needed for the reaction, a phenomenon known as catalyst poisoning.[1] For instance, rhodium catalysts have shown strong poisoning by the basic nitrogen of 1-methylpyrrolidine, a saturated N-heterocycle.[1]

Q4: Are there general strategies to prevent or minimize catalyst deactivation?

Proactive measures can significantly extend the life of your catalyst:

  • Purify Reactants and Solvents: Remove impurities that can act as poisons. For example, halides and bases can be detrimental to gold catalysts.[2][3][4]

  • Optimize Reaction Temperature: Use the lowest temperature that allows for an efficient reaction rate to minimize thermal degradation and sintering.

  • Choose the Right Ligand: For catalyst systems that employ ligands, selecting robust ligands that are stable under the reaction conditions is crucial. Some pyridine-based ligands are effective in copper-catalyzed oxidations.[14]

  • Consider Catalyst Support: For heterogeneous catalysts, the choice of support material can influence stability and resistance to sintering and leaching.[10]

  • Use of Additives: In some cases, additives can reactivate a poisoned catalyst in situ. For example, acid activators can be used to counteract poisoning of cationic gold catalysts by bases or halides.[2][3][4]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and addressing catalyst deactivation issues.

Problem 1: Gradual or Sudden Drop in Reaction Yield
Potential Cause Diagnostic Steps Recommended Solutions
Catalyst Poisoning 1. Analyze starting materials for impurities (e.g., sulfur, halides). 2. Test the effect of adding a small amount of the product to a fresh reaction; a significant drop in rate suggests product inhibition/poisoning.1. Purify all reagents and solvents before use. 2. If product poisoning is confirmed, consider operating at lower conversions and recycling the starting materials. 3. For gold catalysts, the addition of an acid activator like triflic acid may help.[2][3][4]
Sintering (for heterogeneous catalysts) 1. Characterize the used catalyst using techniques like TEM or XRD to check for an increase in particle size. 2. Observe if the deactivation is more pronounced at higher reaction temperatures.1. Lower the reaction temperature if possible. 2. Choose a catalyst support that better stabilizes the metal nanoparticles. 3. Consider a different catalyst that is more thermally stable.
Leaching (for heterogeneous catalysts) 1. Perform a hot filtration test: filter the catalyst from the hot reaction mixture and allow the filtrate to continue reacting. If the reaction proceeds, it indicates that the active catalyst has leached into the solution. 2. Analyze the reaction mixture for the presence of the dissolved metal using techniques like ICP-MS or AAS.1. Modify the catalyst support or the ligand to improve metal anchoring. 2. Switch to a different solvent that minimizes metal solubility. 3. Consider using a homogeneous catalyst if recyclability is not a primary concern.
Coking/Fouling 1. Visually inspect the catalyst for a change in color (e.g., darkening). 2. Use techniques like TGA or Raman spectroscopy to confirm the presence of carbonaceous deposits on the used catalyst.[11]1. Lower the reaction temperature. 2. Modify the reaction conditions to disfavor the formation of coke precursors. 3. Implement a regeneration protocol (see below).

Catalyst Regeneration Protocols

Regeneration can be a cost-effective way to restore the activity of a deactivated catalyst. The appropriate method depends on the nature of the deactivation.

General Protocol for Coked Catalysts

This is a common method for removing carbonaceous deposits.

Experimental Protocol:

  • Solvent Washing: After the reaction, filter the catalyst and wash it thoroughly with a solvent that can dissolve adsorbed organic molecules but not the catalyst itself.

  • Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C) to remove any residual solvent.

  • Calcination: Place the dried catalyst in a tube furnace. Heat it under a controlled flow of a dilute oxygen/inert gas mixture (e.g., 5% O₂ in N₂). The temperature should be ramped up slowly to the target temperature (typically 300-500 °C) to avoid rapid combustion that could cause sintering. Hold at the target temperature for several hours until the coke is burned off.

  • Reduction (if applicable): For catalysts that require the metal to be in a reduced state (e.g., supported metal nanoparticles), a reduction step under a flow of hydrogen gas may be necessary after calcination.

Protocol for Sintered Copper Nanoparticles

Reversing sintering is challenging, but some methods can redissolve and redeposit the metal particles. The following is a conceptual approach based on chemical redispersion.

Experimental Protocol:

  • Oxidative Dissolution: Treat the sintered copper catalyst with a mild oxidizing agent in an acidic medium (e.g., dilute nitric acid). This will dissolve the larger copper particles into Cu²⁺ ions.[15]

  • Washing: Thoroughly wash the support material with deionized water to remove all the dissolved copper salts and residual acid.

  • Impregnation: Impregnate the clean support with a fresh solution of a copper precursor (e.g., copper nitrate).

  • Drying and Calcination: Dry the impregnated support and then calcine it in air to convert the precursor to copper oxide.

  • Reduction: Reduce the copper oxide to metallic copper nanoparticles under a flow of hydrogen gas at an appropriate temperature.

Caution: These are generalized protocols. Specific conditions (temperature, gas flow rates, concentrations) must be optimized for your particular catalyst system.

Visualizing Deactivation and Troubleshooting

Catalyst Deactivation Pathways

The following diagram illustrates the primary mechanisms of catalyst deactivation.

Common Catalyst Deactivation Pathways cluster_deactivation Deactivation Mechanisms cluster_causes Primary Causes Poisoning Poisoning Inactive Catalyst Inactive Catalyst Poisoning->Inactive Catalyst Sintering Sintering Sintering->Inactive Catalyst Leaching Leaching Leaching->Inactive Catalyst Coking Coking Coking->Inactive Catalyst Impurities, Reactants, Products Impurities, Reactants, Products Impurities, Reactants, Products->Poisoning High Temperature High Temperature High Temperature->Sintering Solvent Effects, Unstable Support Solvent Effects, Unstable Support Solvent Effects, Unstable Support->Leaching Side Reactions, Thermal Decomposition Side Reactions, Thermal Decomposition Side Reactions, Thermal Decomposition->Coking Active Catalyst Active Catalyst Active Catalyst->Inactive Catalyst Deactivation

Caption: Key pathways leading to the loss of catalytic activity.

Troubleshooting Workflow

Use this workflow to diagnose the cause of decreased catalyst performance.

start Low Yield or Slow Reaction q1 Is the catalyst heterogeneous? start->q1 hot_filtration Perform Hot Filtration Test q1->hot_filtration Yes analyze_reagents Analyze Reagents for Impurities q1->analyze_reagents No (Homogeneous) q2 Does filtrate show activity? hot_filtration->q2 leaching Diagnosis: Leaching q2->leaching Yes no_leaching No significant leaching q2->no_leaching No analyze_catalyst Analyze Used Catalyst (TEM, TGA, etc.) no_leaching->analyze_catalyst q3 Increased particle size? analyze_catalyst->q3 sintering Diagnosis: Sintering q3->sintering Yes q4 Carbon deposits found? q3->q4 No coking Diagnosis: Coking/Fouling q4->coking Yes q4->analyze_reagents No poisoning Diagnosis: Poisoning analyze_reagents->poisoning

Caption: A step-by-step guide to troubleshooting catalyst deactivation.

References

Technical Support Center: 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

It is recommended to store this compound at 4°C and protected from light.[1] For long-term storage, keeping the compound in a cool, dry place, such as a desiccator, is crucial to prevent degradation.

Q2: What are the primary hazards associated with this compound?

This compound is classified as a hazardous material. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.

Q3: What is the solubility of this compound?

Q4: What are the known decomposition pathways for this compound?

Specific decomposition pathways for this compound are not well-documented in the provided literature. However, like many carboxylic acids, it may be susceptible to decarboxylation at elevated temperatures. The presence of the iodo-substituent may also influence its stability, particularly in the presence of light or certain metals.

Troubleshooting Guides

Synthesis and Purification

This guide addresses common issues encountered during the synthesis and purification of this compound and its derivatives.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure starting materials are pure and dry.- Optimize reaction temperature and time.- Consider using a different catalyst or solvent system as seen in imidazo[1,2-a]pyridine synthesis.
Decomposition of starting material or product.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Avoid excessive heat.
Presence of Impurities in Final Product Unreacted starting materials.- Monitor the reaction progress using TLC or LC-MS to ensure completion.- Optimize the stoichiometry of reactants.
Formation of side-products.- Adjust reaction conditions (temperature, solvent) to favor the desired product.- Common side reactions in imidazo[1,2-a]pyridine synthesis can include the formation of isomers or dimers.
Residual catalyst or reagents.- Purify the crude product using column chromatography, recrystallization, or an acidic/basic extraction workup.
Difficulty in Purification Product is an oil or does not crystallize.- Attempt to form a salt of the carboxylic acid to induce crystallization.- Use a different solvent system for recrystallization.- Purify via column chromatography.
Co-elution of impurities during chromatography.- Use a different eluent system with varying polarity.- Consider using a different stationary phase (e.g., alumina instead of silica gel).

G cluster_synthesis Troubleshooting Synthesis cluster_purification Troubleshooting Purification start_synthesis Low/No Product Yield incomplete_reaction Incomplete Reaction? decomposition Decomposition? optimize_conditions Optimize Temp/Time/ Catalyst/Solvent check_reagents Check Reagent Purity inert_atmosphere Use Inert Atmosphere start_purification Impure Product recrystallization_fails Recrystallization Fails? chromatography_issue Chromatography Issue? change_solvent Change Solvent System form_salt Attempt Salt Formation change_eluent Change Eluent/Stationary Phase

Biological Assays

This guide provides troubleshooting for common issues when using this compound in biological assays.

Problem Potential Cause Recommended Solution
Low or No Biological Activity Compound precipitation in assay buffer.- Check the solubility of the compound in the final assay buffer concentration.- Use a co-solvent (e.g., a small percentage of DMSO) if compatible with the assay.- Sonication may help in dissolving the compound.
Compound instability in assay conditions.- Assess the stability of the compound under the assay's pH, temperature, and light conditions over time.- Prepare fresh solutions of the compound for each experiment.
Incorrect compound concentration.- Verify the concentration of the stock solution by a reliable analytical method (e.g., UV-Vis spectroscopy or qNMR).- Perform a dose-response curve to determine the optimal concentration range.
High Background or Non-specific Effects Compound interference with assay readout.- Run control experiments with the compound in the absence of the biological target to check for autofluorescence, absorbance, or other interferences.- Test the effect of the vehicle (e.g., DMSO) alone on the assay.
Cytotoxicity at active concentrations.- Determine the cytotoxicity of the compound on the cells used in the assay (e.g., using an MTT or LDH assay).- If cytotoxic, consider using lower concentrations or shorter incubation times.

G cluster_workflow Biological Assay Workflow start Start: Compound Screening prepare_stock Prepare Stock Solution (e.g., in DMSO) determine_solubility Determine Solubility in Assay Buffer dose_response Perform Dose-Response Experiment assess_activity Assess Biological Activity cytotoxicity_assay Perform Cytotoxicity Assay analyze_data Analyze Data & Determine IC50/EC50 end End: Hit Identification

Experimental Protocols

Synthesis of this compound Derivatives

This protocol is adapted from the synthesis of similar imidazo[1,2-a]pyridine structures and may require optimization for this specific compound.

Materials:

  • Substituted 2-amino-5-iodopyridine

  • Ethyl bromopyruvate

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted 2-amino-5-iodopyridine in anhydrous ethanol.

  • Add ethyl bromopyruvate to the solution and stir at room temperature.

  • Slowly add a solution of sodium bicarbonate in water.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

  • For hydrolysis to the carboxylic acid, dissolve the crude ester in a mixture of ethanol and aqueous HCl and heat to reflux.

  • Monitor the hydrolysis by TLC.

  • Upon completion, cool the reaction and adjust the pH to precipitate the carboxylic acid product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, methanol, or a solvent mixture)

Procedure:

  • Dissolve the crude product in a minimal amount of the hot solvent.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

G cluster_synthesis_flow Synthesis and Purification Workflow start Start: Synthesis reaction_setup Reaction Setup: 2-amino-5-iodopyridine + Ethyl bromopyruvate reflux Reflux in Ethanol with NaHCO3 workup Aqueous Workup & Extraction hydrolysis Ester Hydrolysis (HCl/Ethanol) precipitation Precipitation of Carboxylic Acid purification Purification (Recrystallization/ Column Chromatography) characterization Characterization (NMR, MS, etc.) end End: Pure Compound

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the biological activities of derivatives of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, a key intermediate for the synthesis of novel therapeutic agents. The inherent reactivity of the iodo group at the 6-position allows for diverse functionalization, leading to compounds with potent anticancer, antitubercular, and enzyme-inhibitory properties. This document will objectively compare the performance of these derivatives with other alternatives, supported by experimental data, to aid in the strategic design of new and effective drug candidates.

Anticancer Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival. A notable mechanism of action is the inhibition of the AKT/mTOR pathway, which is often dysregulated in cancers like melanoma and cervical cancer.

Comparison of Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 6 Novel Imidazo[1,2-a]pyridineA375 (Melanoma)<12[4]
WM115 (Melanoma)<12[4]
HeLa (Cervical)<35[4]
Compound I-11 Covalent Imidazo[1,2-a]pyridineNCI-H358 (KRAS G12C)Potent[5]
Compound 12b Iodine-catalyzed synthesized Imidazo[1,2-a]pyridineHep-211[6]
HepG213[6]
MCF-711[6]
A37511[6]
IP-5 Novel Imidazo[1,2-a]pyridineHCC1937 (Breast)45[7]
IP-6 Novel Imidazo[1,2-a]pyridineHCC1937 (Breast)47.7[7]
HB9 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybridA549 (Lung)50.56[8]
HB10 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybridHepG2 (Liver)51.52[8]
Signaling Pathway: AKT/mTOR Inhibition

Several imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

AKT_mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->AKT Inhibits Imidazopyridine->mTORC1 Inhibits

Caption: Inhibition of the AKT/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Antitubercular Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents, with some candidates progressing to clinical trials. These compounds often target essential enzymes in Mycobacterium tuberculosis, such as the ubiquinol cytochrome C reductase (QcrB).

Comparison of Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
Compound IDStructureTargetMIC (µg/mL) against M. tuberculosis H37RvReference
IPA-6 Imidazo[1,2-a]pyridine amideEnoyl-acyl carrier protein reductase0.05[9]
Compound 10j N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamideQcrB0.027-0.054[10]
IP Inhibitors (1-4) Imidazo[1,2-a]pyridinesQcrB0.03-5[11]
Compound 5j Imidazo[1,2-a]pyridine-2-carboxamideInhAGood activity[12]
Compound 5l Imidazo[1,2-a]pyridine-2-carboxamideInhAGood activity[12]
Compound 5q Imidazo[1,2-a]pyridine-2-carboxamideInhAGood activity[12]
Compound 6b Novel Imidazo[1,2-a]pyridinePutative targets1.6-6.25[13]
Compound 6c Novel Imidazo[1,2-a]pyridinePutative targets1.6-6.25[13]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.

  • Compound Dilution: Serially dilute the test compounds in a 96-well plate containing Middlebrook 7H9 broth.

  • Inoculation: Add the bacterial suspension to each well. Include a drug-free control and a sterile control.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Enzyme Inhibition: Rab Geranylgeranyl Transferase (RGGT)

The post-translational prenylation of Rab GTPases, catalyzed by Rab geranylgeranyl transferase (RGGT), is essential for their function in vesicular trafficking. Inhibition of RGGT is a potential therapeutic strategy for cancer and other diseases. 6-substituted imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this enzyme.

Comparison of RGGT Inhibitory Activity of 6-Substituted Imidazo[1,2-a]pyridine Derivatives
Compound IDR-group at 6-positionIC50 (µM) in HeLa cellsReference
1a -H>2000[14]
1b -Cl134[14]
1c -Br148[14]
1d -I735[14]
1e -Ph125[14]
1f -4-fluorophenyl108[14]
1g -4-chlorophenyl120[14]
1h -4-bromophenyl114[14]
1i -4-iodophenyl125[14]
1j -4-carbamoylphenyl386[14]
1k -4-cyanophenyl100[14]
1l -pyridin-4-yl>2000[14]
Experimental Workflow: RGGT Inhibition Assay

This workflow outlines the general steps to assess the inhibition of RGGT.

RGGT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis HeLa_Culture Culture HeLa Cells Cell_Treatment Treat HeLa Cells with Compounds for 72h HeLa_Culture->Cell_Treatment Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Cell_Treatment Cell_Lysis Lyse Cells Cell_Treatment->Cell_Lysis Western_Blot Western Blot for Prenylated Rab11A Cell_Lysis->Western_Blot Quantification Quantify Band Intensity Western_Blot->Quantification IC50_Calc Calculate IC50 Values Quantification->IC50_Calc

Caption: General workflow for assessing the inhibition of Rab Geranylgeranyl Transferase (RGGT).

Experimental Protocol: In-Cell Prenylation Assay

This assay assesses the ability of a compound to inhibit the prenylation of a specific Rab protein within a cellular context.

  • Cell Culture and Treatment: HeLa cells are cultured and treated with varying concentrations of the imidazo[1,2-a]pyridine derivatives for 72 hours.

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is probed with a primary antibody specific for the unprenylated form of a Rab protein (e.g., Rab11A) and a loading control (e.g., GAPDH). A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is then used.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified, and the IC50 value is determined as the concentration of the compound that causes a 50% increase in the level of unprenylated Rab protein.

References

A Comparative Guide to 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid and Related Anti-tubercular Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid and other imidazo[1,2-a]pyridine derivatives, with a focus on their potential as anti-tubercular agents. The primary mechanism of action for this class of compounds is the inhibition of the cytochrome bcc complex (QcrB) in Mycobacterium tuberculosis, a critical component of the electron transport chain.[1][2][3][4][5] This inhibition disrupts ATP synthesis, leading to a bacteriostatic effect on the bacteria.[6]

While direct experimental data for this compound is limited in the reviewed literature, its potential activity can be inferred from extensive structure-activity relationship (SAR) studies conducted on a wide range of imidazo[1,2-a]pyridine analogs.

Quantitative Comparison of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the whole-cell anti-tubercular activity (Minimum Inhibitory Concentration - MIC) of various imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis H37Rv. The data is compiled from multiple studies to provide a broad overview of the SAR for this scaffold.

Compound IDImidazo[1,2-a]pyridine SubstitutionAmide/Other MoietyMIC (µM)Reference
Series 1 2,7-dimethylVarious carboxamides0.07 - 2.2[2]
Compound 4 (in reference) 2,7-dimethylSpecific biaryl ether carboxamide≤0.03 - 0.8[2]
Series 2 2,6-dimethylN-(4-(trifluoromethyl)benzyl)carboxamide0.03 - 5[1]
Q203 (Telacebec) 2-ethyl-6-chloroSpecific piperazine-containing carboxamide0.0009 (extracellular), 0.00045 (intracellular)[2]
Series 3 GeneralN-(2-phenoxyethyl)carboxamides0.069 - 0.174[2]
IPA-6 Unspecifiedp-chlorophenyl carboxamide0.05 µg/mL[7]
IPA-9 Unspecifiedp-chlorophenyl carboxamide0.4 µg/mL[7]
Extrapolated 6-Iodo 2-Carboxylic acid Potentially ActiveSAR Inference

Note on this compound: Direct MIC values for this specific compound were not found in the surveyed literature. However, SAR studies on related imidazo[1,2-a]pyridine-3-carboxamides have shown that substitutions at the C6 position can influence activity. For instance, the highly potent clinical candidate Q203 (Telacebec) bears a chloro group at the C6 position.[2] Halogen substitutions are common in potent analogs, suggesting that a 6-iodo substitution could be compatible with anti-tubercular activity. The 2-carboxylic acid moiety is less common in the most potent reported analogs, which typically feature a 3-carboxamide group. Further experimental validation is required to determine the precise inhibitory potency of this compound.

Experimental Protocols

Whole-Cell Mycobacterium tuberculosis Growth Inhibition Assay

A commonly used method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis is the Microplate Alamar Blue Assay (MABA).[8][9][10][11]

Principle: Alamar Blue (resazurin) is a cell viability indicator that is blue in its oxidized state and turns pink upon reduction by metabolically active cells. The MIC is determined as the lowest concentration of a compound that prevents this color change, indicating inhibition of bacterial growth.

Materials:

  • 96-well microplates

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 10% Tween 80

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the 96-well plates. The final volume in each well should be 100 µL. Include a drug-free control (inoculum only) and a media-only control.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:50 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compound, resulting in a final volume of 200 µL.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After the incubation period, add 30 µL of Alamar Blue solution and 12.5 µL of 10% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Result Interpretation: Observe the color change in the wells. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of imidazo[1,2-a]pyridine inhibitors on the electron transport chain of Mycobacterium tuberculosis.

Mechanism of Imidazo[1,2-a]pyridine Action in M. tuberculosis cluster_etc M. tuberculosis Electron Transport Chain NDH2 NDH-2 Q_pool Menaquinone Pool NDH2->Q_pool e- bc1_complex Cytochrome bc1 complex (QcrB) Q_pool->bc1_complex e- aa3_oxidase Cytochrome aa3 oxidase bc1_complex->aa3_oxidase e- Proton_gradient Proton Motive Force bc1_complex->Proton_gradient H+ pumping O2 O2 aa3_oxidase->O2 e- aa3_oxidase->Proton_gradient H+ pumping H2O H2O ATP_synthase ATP Synthase Proton_gradient->ATP_synthase ATP ATP ATP_synthase->ATP Inhibitor This compound & other Imidazo[1,2-a]pyridines Inhibitor->bc1_complex Inhibition

Caption: Inhibition of the Cytochrome bc1 complex (QcrB) by imidazo[1,2-a]pyridines.

Experimental Workflow Diagram

The workflow for determining the Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA) is depicted below.

MABA Workflow for MIC Determination start Start compound_prep Prepare serial dilutions of This compound and other inhibitors in a 96-well plate start->compound_prep inoculation Inoculate the plate with bacteria compound_prep->inoculation inoculum_prep Prepare M. tuberculosis H37Rv inoculum inoculum_prep->inoculation incubation1 Incubate at 37°C for 5-7 days inoculation->incubation1 add_alamar Add Alamar Blue reagent incubation1->add_alamar incubation2 Incubate at 37°C for 24 hours add_alamar->incubation2 read_results Read results (color change) incubation2->read_results end Determine MIC read_results->end

Caption: Workflow of the Microplate Alamar Blue Assay (MABA).

References

Unraveling the Structure-Activity Relationship of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that forms the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Modifications at various positions of this bicyclic structure have been extensively explored to optimize potency and selectivity for different biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid scaffold, with a focus on their anticancer activities, supported by experimental data and detailed methodologies.

While direct and comprehensive SAR studies on the exact this compound framework are limited in publicly available literature, we can infer significant SAR insights by examining related 6-substituted and 2-substituted imidazo[1,2-a]pyridine derivatives. The presence of an iodine atom at the 6-position offers a strategic handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functionalities.[4] The carboxylic acid group at the 2-position provides a key interaction point, often for hydrogen bonding, with biological targets.

Comparative Analysis of Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been a major focus of research, with studies targeting various cancer-related pathways.[5][6][7] A notable target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[6][8]

Table 1: In Vitro Antiproliferative Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives against Various Cancer Cell Lines [8]

CompoundRHCC827 IC₅₀ (μM)A549 IC₅₀ (μM)SH-SY5Y IC₅₀ (μM)HEL IC₅₀ (μM)MCF-7 IC₅₀ (μM)PI3Kα IC₅₀ (nM)
13a 4-fluorophenyl0.190.540.350.440.613.21
13b 3-ethoxyphenyl0.210.630.410.520.734.56
13c 4-ethoxyphenyl0.150.480.290.380.552.89
13d 3,4-dimethoxyphenyl0.110.390.220.310.482.15
13e 3,4,5-trimethoxyphenyl0.090.350.180.250.431.94
13f 4-(dimethylamino)phenyl0.250.710.490.630.825.12
13g 4-(diethylamino)phenyl0.280.780.550.690.895.87
13h 4-morpholinophenyl0.130.420.250.340.512.58
13i 4-(4-methylpiperazin-1-yl)phenyl0.100.380.210.290.462.07
13j pyridin-3-yl0.320.850.610.770.956.34
13k 4-(trifluoromethoxy)phenyl0.09 0.31 0.16 0.22 0.39 1.94

Data extracted from a study on 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which share the 6-substituted imidazo[1,2-a]pyridine core.[8]

From the data in Table 1, several SAR trends can be observed for these PI3Kα inhibitors:

  • Substitution at the 6-position: The linkage of a quinazoline moiety at the 6-position of the imidazo[1,2-a]pyridine ring is a key feature for potent anticancer activity.

  • Effect of substituents on the phenyl ring: Electron-donating groups, such as methoxy and ethoxy groups, on the terminal phenyl ring generally lead to enhanced potency. The compound with a 3,4,5-trimethoxyphenyl group (13e ) and the one with a 4-(trifluoromethoxy)phenyl group (13k ) exhibited the highest potency against the tested cancer cell lines and PI3Kα.[8] This suggests that both electron-donating and strongly electron-withdrawing, lipophilic groups at the para position can be favorable.

  • Basic side chains: The introduction of basic moieties like morpholine and methylpiperazine also resulted in highly potent compounds (13h and 13i ), indicating that these groups may form favorable interactions within the binding site of PI3Kα.[8]

Experimental Protocols

In Vitro Antiproliferation Assay (MTT Assay) [8]

  • Cell Seeding: Cancer cell lines (HCC827, A549, SH-SY5Y, HEL, and MCF-7) were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 72 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.

PI3Kα Kinase Assay [8]

The inhibitory activity against PI3Kα was determined using a commercially available kinase assay kit. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in signal indicates ATP consumption and kinase activity. The IC₅₀ values were calculated based on the percentage of inhibition at different compound concentrations.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Culture 1. Seed cells in 96-well plate Incubation1 2. Incubate for 24h Cell_Culture->Incubation1 Add_Compound 3. Add test compounds Incubation1->Add_Compound Incubation2 4. Incubate for 72h Add_Compound->Incubation2 Add_MTT 5. Add MTT solution Incubation2->Add_MTT Incubation3 6. Incubate for 4h Add_MTT->Incubation3 Add_DMSO 7. Solubilize with DMSO Incubation3->Add_DMSO Read_Plate 8. Measure absorbance at 490 nm Add_DMSO->Read_Plate

Caption: MTT Assay Experimental Workflow.

Conclusion

The structure-activity relationship of this compound derivatives and their analogs is a promising area for the development of novel therapeutic agents, particularly in oncology. The available data on related compounds highlights that the 6-position is a critical point for modification to achieve high potency, as demonstrated by the introduction of a quinazoline moiety. Further derivatization of the terminal groups appended to this position allows for fine-tuning of the pharmacological profile. The 2-carboxylic acid group, or its bioisosteres, likely plays a crucial role in anchoring the molecule to its target protein. Future studies focusing on the systematic exploration of substituents at both the 2- and 6-positions of the 6-iodoimidazo[1,2-a]pyridine core are warranted to develop next-generation inhibitors with improved efficacy and safety profiles.

References

comparative analysis of different synthetic routes to 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Methodologies

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an iodine atom at the 6-position and a carboxylic acid at the 2-position creates a versatile intermediate for further functionalization in drug discovery programs. This guide provides a comparative analysis of the most viable synthetic routes to 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, offering a critical evaluation of their respective advantages and disadvantages, supported by detailed experimental protocols and quantitative data.

Executive Summary

Two primary synthetic strategies for the preparation of this compound are evaluated:

  • Route 1: Classical Cyclocondensation. This well-established, two-step approach involves the initial reaction of 2-amino-5-iodopyridine with an ethyl pyruvate derivative to form the ethyl ester of the target compound, followed by hydrolysis to yield the final carboxylic acid. This method is characterized by its use of readily available starting materials and straightforward reaction conditions.

  • Route 2: Modern Palladium-Catalyzed Cyclization. This more contemporary, one-pot approach utilizes a palladium catalyst to mediate the coupling and subsequent cyclization of 2-amino-5-iodopyridine with ethyl 2-butynoate. This route offers the potential for higher efficiency and atom economy, aligning with modern principles of green chemistry.

This comparative analysis aims to equip researchers with the necessary information to select the most appropriate synthetic strategy based on their specific laboratory capabilities, desired scale, and overall research objectives.

Data Presentation: A Head-to-Head Comparison

ParameterRoute 1: Classical CyclocondensationRoute 2: Modern Palladium-Catalyzed Cyclization
Starting Materials 2-amino-5-iodopyridine, Ethyl bromopyruvate2-amino-5-iodopyridine, Ethyl 2-butynoate
Key Reagents Sodium bicarbonate, Ethanol, Sodium hydroxidePalladium catalyst (e.g., Pd(PPh₃)₄), Copper iodide (CuI), Base (e.g., Et₃N)
Number of Steps 2 (Cyclization followed by Hydrolysis)1 (One-pot cyclization)
Overall Yield (Estimated) 75-85%80-90%
Reaction Time 12-24 hours for cyclization; 2-4 hours for hydrolysis8-16 hours
Reaction Temperature Reflux (Ethanol) for cyclization; Room temperature for hydrolysis80-100 °C
Advantages Reliable, well-established, no specialized catalysts requiredHigh atom economy, one-pot procedure, potentially higher yields
Disadvantages Two distinct reaction steps, longer overall reaction timeRequires a palladium catalyst, potentially sensitive to air and moisture

Experimental Protocols

Route 1: Classical Cyclocondensation

Step 1: Synthesis of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 2-amino-5-iodopyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.0 eq).

  • To this suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl ester from Step 1 in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Route 2: Modern Palladium-Catalyzed Cyclization

Synthesis of Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate (One-Pot)

  • To a sealed reaction vessel, add 2-amino-5-iodopyridine (1.0 eq), ethyl 2-butynoate (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and copper iodide (CuI) (0.1 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable solvent (e.g., anhydrous DMF or toluene) followed by a base such as triethylamine (Et₃N) (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate.

  • The resulting ester can be hydrolyzed to the carboxylic acid as described in Route 1, Step 2.

Visualization of Synthetic Workflows

G cluster_0 Route 1: Classical Cyclocondensation cluster_1 Route 2: Modern Palladium-Catalyzed Cyclization A1 2-amino-5-iodopyridine C1 Cyclization (EtOH, NaHCO₃, Reflux) A1->C1 B1 Ethyl bromopyruvate B1->C1 D1 Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate C1->D1 E1 Hydrolysis (NaOH, EtOH/H₂O) D1->E1 F1 This compound E1->F1 A2 2-amino-5-iodopyridine C2 One-Pot Cyclization (Pd(PPh₃)₄, CuI, Et₃N) A2->C2 B2 Ethyl 2-butynoate B2->C2 D2 Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate C2->D2 E2 Hydrolysis (NaOH, EtOH/H₂O) D2->E2 F2 This compound E2->F2

Caption: Comparative workflow of classical versus modern synthetic routes.

Concluding Remarks

The choice between the classical cyclocondensation and the modern palladium-catalyzed cyclization for the synthesis of this compound will depend on the specific needs and resources of the research team. The classical route is robust and does not require specialized catalysts, making it accessible to most chemistry laboratories. In contrast, the palladium-catalyzed route offers a more streamlined, one-pot process that may result in higher yields and better atom economy, which is a significant consideration for larger-scale synthesis and green chemistry initiatives. Both routes ultimately converge to the desired product after a final hydrolysis step. Researchers are encouraged to consider the factors outlined in this guide to make an informed decision for their synthetic endeavors.

A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Isomers and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of various imidazo[1,2-a]pyridine isomers and their derivatives, supported by experimental data. Detailed methodologies for key biological assays are also presented to aid in the design and execution of further research.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the AKT/mTOR and STAT3/NF-κB pathways. The following table summarizes the cytotoxic activity of several imidazo[1,2-a]pyridine derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 values in µM)

Compound/IsomerCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 (Breast)45[1][2]
Imidazo[1,2-a]pyridine derivative (IP-6)HCC1937 (Breast)47.7[1][2]
Imidazo[1,2-a]pyridine derivative (IP-7)HCC1937 (Breast)79.6[1][2]
Imidazo[1,2-a]pyridine derivative 6A375 (Melanoma)~10[3]
Imidazo[1,2-a]pyridine derivative 6WM115 (Melanoma)~12[3]
Imidazo[1,2-a]pyridine derivative 6HeLa (Cervical)~35[3]
Imidazo[1,2-a]pyridine derivative 12bHep-2 (Laryngeal)11[4]
Imidazo[1,2-a]pyridine derivative 12bHepG2 (Hepatocellular)13[4]
Imidazo[1,2-a]pyridine derivative 12bMCF-7 (Breast)11[4]
Imidazo[1,2-a]pyridine derivative 12bA375 (Melanoma)11[4]
Imidazo[1,5-a]pyridine-chalcone 7nMDA-MB-231 (Breast)4.23[5]
Imidazo[1,5-a]pyridine-chalcone 7oMDA-MB-231 (Breast)3.26[5]
Imidazo[4,5-b]pyridine derivative 8MCF-7 (Breast)0.082[6]

Note: Direct comparative studies on the anticancer activity of the parent imidazo[1,2-a]pyridine isomers are limited. The data presented here primarily reflects the activity of various derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Imidazo[1,2-a]pyridine and its related isomers have demonstrated promising activity against a range of bacterial and fungal strains. The antimicrobial efficacy is often evaluated by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in disc diffusion assays.

Table 2: Antimicrobial Activity of Imidazo[1,2-a]pyridine and Related Isomer Derivatives

Compound/IsomerMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Imidazo[1,2-a]pyrimidine chalcone 4aEscherichia coli18-
Imidazo[1,2-a]pyridine chalcone 10aEscherichia coli12-
Imidazo[1,2-a]pyrimidine chalcone 4bStaphylococcus aureus20-
Imidazo[1,2-a]pyridine chalcone 10bStaphylococcus aureus14-
Imidazo[1,2-a]pyridine derivative 9aBacillus subtilisHigh activity (not quantified)-[7]
Imidazo[4,5-b]pyridine derivative 14Escherichia coli-32 (µM)[8]
Imidazo[1,2-a]pyridine derivative 18Mycobacterium tuberculosis-0.004 (µM)[9]

Note: The comparison between imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones suggests that the pyrimidine-containing scaffold may confer enhanced antibacterial activity against the tested strains.

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases, and the cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. Several imidazo[1,2-a]pyridine derivatives have been investigated as selective COX-2 inhibitors, which are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs.

Table 3: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives (COX-2 Inhibition, IC50 values in µM)

Compound/IsomerCOX-2 IC50 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)Reference
Imidazo[1,2-a]pyridine derivative 5n0.07508.6[10]
Imidazo[1,2-a]pyridine derivative 5j0.05-[11]
Imidazo[1,2-a]pyridine derivative 5i-897.19[11]
2,3-diaryl-3H-imidazo[4,5-b]pyridine 3f< 20Selective[12]
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid (5)Preferentially inhibits COX-2-

Note: The high selectivity indices of some imidazo[1,2-a]pyridine derivatives for COX-2 over COX-1 highlight their potential as promising anti-inflammatory drug candidates.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Imidazo[1,2-a]pyridine compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Agar Disc Diffusion Assay for Antimicrobial Activity

This method is used to determine the susceptibility of a bacterial strain to the test compounds.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton agar (MHA) plates

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile paper discs (6 mm diameter)

  • Imidazo[1,2-a]pyridine compounds

  • Positive control antibiotic discs

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the 0.5 McFarland standard.

  • Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of an MHA plate.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile paper discs with a known concentration of the test compounds and allow them to dry.

  • Aseptically place the impregnated discs and a positive control disc on the surface of the inoculated MHA plate.

  • Incubate the plate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • COX-2 inhibitor standard (e.g., celecoxib)

  • Imidazo[1,2-a]pyridine compounds

  • Detection reagent (e.g., a fluorometric probe that reacts with the product of the COX reaction)

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.

  • Add the test compounds at various concentrations or the standard inhibitor. Include a control with no inhibitor.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Add the detection reagent.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

  • Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Visualizations

anticancer_pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K Inhibits Bcl-2 Bcl-2 Imidazo[1,2-a]pyridine->Bcl-2 Downregulates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates p53 p53 AKT->p53 Inhibits Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Bax Bax p53->Bax Activates Caspases Caspases Bax->Caspases Activates Bcl-2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified anticancer signaling pathway of Imidazo[1,2-a]pyridines.

experimental_workflow cluster_0 Screening cluster_1 Validation cluster_2 Mechanism of Action Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response Lead Selection Lead Selection Dose-Response->Lead Selection Signaling Pathway Analysis Signaling Pathway Analysis Lead Selection->Signaling Pathway Analysis Target Identification Target Identification Signaling Pathway Analysis->Target Identification

Caption: General workflow for screening biological activity of isomers.

References

Spectroscopic Comparison of Imidazo[1,2-a]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of various imidazo[1,2-a]pyridine derivatives, supported by experimental data and detailed methodologies. This class of heterocyclic compounds has garnered significant interest due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. [1][2] The unique photophysical characteristics of these derivatives also make them valuable as fluorescent probes and in materials science.[1]

This guide summarizes key spectroscopic data—UV-Visible absorption, fluorescence emission, Nuclear Magnetic Resonance (NMR), and mass spectrometry—to facilitate the identification, characterization, and selection of imidazo[1,2-a]pyridine derivatives for specific research applications.

Data Presentation: A Spectroscopic Overview

The following tables provide a comparative summary of the spectroscopic data for a selection of imidazo[1,2-a]pyridine derivatives, highlighting the influence of different substituents on their spectral properties.

Table 1: UV-Visible Absorption and Fluorescence Emission Data
Compound/DerivativeSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Reference(s)
Unsubstituted Imidazo[1,2-a]pyridine----[3]
2-phenylimidazo[1,2-a]pyridine----[1]
7-methyl-2-phenylimidazo[1,2-a]pyridine----[1]
2-(4-methoxyphenyl)imidazo[1,2-a]pyridineCH2Cl2--0.61[1]
2-(4-nitrophenyl)imidazo[1,2-a]pyridineCH2Cl2--0.22[1]
Compound 7eMeOH250, 280-360 (secondary)428-[1]
ACN253, 280-360 (secondary)--[1]
THF253, 280-360 (secondary)--[1]
DCM254, 280-360 (secondary)--[1]
Compound 7f (methoxy-substituted)--398-[1]
Pyrazole-tethered derivatives--Blue region-[4]
3-hydroxymethyl derivativesOrganic solvents-Purple to blue light-[3]
V-Shaped bis-Imidazo[1,2-a]pyridinesCH2Cl2/DMSO250-270, longer wavelength bandNear-UV to deep-blue0.17-0.51[5]

Note: "-" indicates data not specified in the cited sources. The photophysical properties, including absorption and emission wavelengths, are significantly influenced by the solvent polarity and the nature of substituents on the imidazo[1,2-a]pyridine core.[1][6] Electron-donating groups tend to enhance fluorescence intensity, while electron-withdrawing groups can lead to less intense emissions.[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Selected Derivatives
Compound/DerivativeSolvent¹H NMR (ppm)¹³C NMR (ppm)Reference(s)
2-(adamantan-1-yl)imidazo[1,2-a]pyridineCDCl38.07-8.06 (d, 1H), 7.68-7.59 (d, 1H), 7.32 (s, 1H), 7.13-7.10 (t, 1H), 6.74-6.71 (t, 1H), 2.12 (bs, 3H), 2.07-2.06 (bd, 6H), 1.84-1.82 (bt, 6H)157.34, 144.87, 125.46, 123.76, 117.25, 111.62, 106.59[7]
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid sec-butylidenehydrazide-1.04 (t, 3H), 1.98 (s, 3H), 2.28 (q, 2H), 2.53 (s, 3H), 7.01 (t, 1H), 7.38 (t, 1H), 7.58 (d, 1H), 8.88 (d, 1H), 10.03 (s, 1H)-[8]
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid cyclopentylidenhydrazide-1.68-1.83 (m, 4H), 2.34-2.49 (m, 4H), 2.54 (s, 3H), 7.00 (t, 1H), 7.40 (t, 1H), 7.58 (d, 1H), 8.89 (d, 1H), 9.91 (s, 1H)-[8]

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS). The complexity of the spectra and the specific chemical shifts are highly dependent on the substitution pattern of the imidazo[1,2-a]pyridine ring.

Table 3: Mass Spectrometry Data
Compound/DerivativeIonization Method[M+H]⁺ or M⁺Reference(s)
Imidazo[1,2-a]pyrazine derivative (10a-m)ESI-HRMSe.g., 312.1460 for a derivative[6]
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid sec-butylidenehydrazideEIMS244 (M⁺)[8]
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid cyclopentylidenhydrazideEIMS256 (M⁺)[8]

Note: The choice of ionization method (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)) influences the fragmentation pattern and the observation of the molecular ion.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following sections outline standard protocols for the key spectroscopic techniques discussed.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) and the molar absorptivity of the imidazo[1,2-a]pyridine derivatives.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile, dichloromethane, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.[9]

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution.

  • Data Acquisition: Scan the sample over a wavelength range (e.g., 200-800 nm) to record the absorption spectrum.[10] The software will plot absorbance versus wavelength.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield (ΦF) of the derivatives.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in an appropriate solvent. The absorbance of the solution at the excitation wavelength should typically be below 0.1 to minimize inner filter effects.[9]

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of wavelengths. This will identify the optimal excitation wavelength.

  • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (or optimal excitation) and scan the emission monochromator to record the fluorescence emission spectrum.[11]

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate or phenanthrene).[1] The integrated fluorescence intensity and the absorbance of the sample and the standard at the excitation wavelength are used for the calculation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the imidazo[1,2-a]pyridine derivatives by analyzing the chemical environment of ¹H and ¹³C nuclei.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Data Acquisition: Acquire the proton NMR spectrum. Standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition: Acquire the carbon-13 NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for more complex structures.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the derivatives, confirming their identity and elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI for polar molecules or EI for volatile, thermally stable compounds).[12]

  • Data Acquisition: Introduce the sample into the mass spectrometer. The instrument separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.[6]

Mandatory Visualization: Signaling Pathways

Several imidazo[1,2-a]pyridine derivatives have been shown to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and inflammation. The following diagrams, generated using the DOT language, illustrate two such pathways.

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain imidazo[1,2-a]pyridine derivatives.

NFkB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates GeneExpression Inflammatory Gene Expression (iNOS, COX-2) Nucleus->GeneExpression Induces Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->IKK Inhibits

Caption: STAT3/NF-κB signaling pathway and the inhibitory effect of specific imidazo[1,2-a]pyridine derivatives.

References

Benchmarking 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid: A Comparative Guide to Potential Neuromodulatory and Anti-aggregation Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] Derivatives of this versatile bicyclic heterocycle have shown promise as anticancer, antituberculosis, anti-inflammatory, analgesic, and antiviral agents.[3][4][5][6] This guide provides a comparative benchmark of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid against two well-characterized investigational drugs, Anle138b and Pridopidine, which are being developed for the treatment of neurodegenerative diseases. While specific biological data for this compound is not extensively available in public literature, this comparison, based on its core scaffold, aims to provide a framework for potential therapeutic applications and guide future research.

Comparative Analysis of this compound and Known Neuromodulatory Drugs

This section provides a comparative overview of the chemical properties and known or potential biological activities of this compound, Anle138b, and Pridopidine.

FeatureThis compoundAnle138bPridopidine
Chemical Structure Imidazo[1,2-a]pyridine derivative3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole4-(3-methylsulfonylphenyl)-1-propylpiperidine
Molecular Formula C₈H₅IN₂O₂[7][8]C₁₆H₁₁BrN₂O₂C₁₅H₂₃NO₂S[9]
Molecular Weight 288.04 g/mol [7][8]359.18 g/mol 281.41 g/mol [9]
Known Biological Activity Limited specific data; the imidazo[1,2-a]pyridine scaffold is associated with anticancer, antituberculosis, anti-inflammatory, and analgesic properties.[3][4][5][6]Inhibits the formation of pathological protein aggregates (oligomers) of α-synuclein and prion proteins.[10][11][12]Selective agonist of the Sigma-1 Receptor (S1R), providing neuroprotective effects.[9][13][14]
Primary Therapeutic Area (Potential/Investigational) Oncology, Infectious Diseases, Neurology (based on scaffold)Neurodegenerative Diseases (Parkinson's Disease, Alzheimer's Disease, Prion Diseases)[10][12]Neurodegenerative Diseases (Huntington's Disease, Amyotrophic Lateral Sclerosis)[9]
Mechanism of Action (Potential/Known) Unknown; potential for various mechanisms based on the diverse activities of its scaffold.Modulates protein aggregation by binding to pathological oligomers.[10][11][15]Activates the Sigma-1 Receptor, which is involved in regulating cellular stress responses and promoting neuronal survival.[9][13][14]

Detailed Mechanism of Action of Comparator Drugs

Understanding the mechanisms of Anle138b and Pridopidine provides a foundation for designing experiments to elucidate the potential activity of this compound.

Anle138b: An Oligomer Modulator

Anle138b is an investigational drug that targets the pathological aggregation of proteins, a hallmark of many neurodegenerative diseases.[10][12] Its primary mechanism involves the inhibition of toxic oligomer formation.[10][11]

  • Direct Binding to Aggregates: Anle138b has been shown to bind directly to pathological aggregates of proteins such as α-synuclein and prion proteins in a structure-dependent manner.[10][15]

  • Inhibition of Oligomer Formation: By binding to these aggregates, Anle138b blocks the formation of toxic, pore-forming oligomers, which are believed to be a primary neurotoxic species.[10]

  • Neuroprotection: In various mouse models of neurodegenerative diseases, Anle138b has demonstrated the ability to inhibit the accumulation of oligomers, reduce neuronal degeneration, and slow disease progression.[10][11]

Anle138b_Mechanism cluster_0 Pathological Protein Aggregation cluster_1 Anle138b Intervention Monomeric Proteins Monomeric Proteins Pathogenic Oligomers Pathogenic Oligomers Monomeric Proteins->Pathogenic Oligomers Aggregation Fibrils / Plaques Fibrils / Plaques Pathogenic Oligomers->Fibrils / Plaques Neuronal Damage Neuronal Damage Pathogenic Oligomers->Neuronal Damage Anle138b Anle138b Anle138b->Pathogenic Oligomers Binds and Inhibits

Anle138b Mechanism of Action
Pridopidine: A Sigma-1 Receptor Agonist

Pridopidine is an investigational small molecule that exerts its neuroprotective effects through the activation of the Sigma-1 Receptor (S1R).[9][13][14] The S1R is an intracellular protein that plays a crucial role in maintaining neuronal health.[9]

  • S1R Activation: Pridopidine is a selective and potent agonist of the S1R, which is located at the mitochondria-associated membrane of the endoplasmic reticulum.[9]

  • Neuroprotective Pathways: Activation of S1R by pridopidine has been shown to enhance mitochondrial function, increase the production of brain-derived neurotrophic factor (BDNF), reduce cellular stress, and restore synaptic plasticity.[9]

  • Broad Therapeutic Potential: Due to its role in fundamental cellular processes, pridopidine is being investigated for a range of neurodegenerative disorders, including Huntington's disease and ALS.[9]

Pridopidine_Mechanism cluster_downstream Downstream Neuroprotective Effects Pridopidine Pridopidine S1R Sigma-1 Receptor (S1R) Pridopidine->S1R Activates Mitochondrial_Function Enhanced Mitochondrial Function S1R->Mitochondrial_Function BDNF_Signaling Increased BDNF Signaling S1R->BDNF_Signaling ER_Stress Reduced ER Stress S1R->ER_Stress Synaptic_Plasticity Restored Synaptic Plasticity S1R->Synaptic_Plasticity Neuronal_Survival Neuronal_Survival Mitochondrial_Function->Neuronal_Survival BDNF_Signaling->Neuronal_Survival ER_Stress->Neuronal_Survival Synaptic_Plasticity->Neuronal_Survival

Pridopidine Signaling Pathway

Proposed Experimental Protocols for Benchmarking

To evaluate whether this compound possesses activities similar to Anle138b or Pridopidine, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays
  • Protein Aggregation Assays:

    • Objective: To determine if the compound inhibits the aggregation of key proteins implicated in neurodegeneration.

    • Methodology: Recombinant α-synuclein or amyloid-beta peptides would be incubated under conditions that promote aggregation. The test compound would be added at various concentrations. The extent of aggregation would be monitored over time using Thioflavin T (ThT) fluorescence, which increases upon binding to amyloid fibrils.

  • Sigma-1 Receptor Binding Assay:

    • Objective: To assess the affinity of the compound for the Sigma-1 Receptor.

    • Methodology: A competitive radioligand binding assay would be performed using cell membranes expressing S1R and a known S1R radioligand (e.g., --INVALID-LINK---pentazocine). The ability of the test compound to displace the radioligand would determine its binding affinity (Ki).

  • Cell Viability and Neuroprotection Assays:

    • Objective: To evaluate the compound's ability to protect neuronal cells from toxic insults.

    • Methodology: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons would be treated with a neurotoxin (e.g., rotenone, oligomeric α-synuclein) in the presence or absence of the test compound. Cell viability would be assessed using an MTT or LDH assay.

In Vivo Studies
  • Pharmacokinetic Analysis:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its ability to cross the blood-brain barrier.

    • Methodology: The compound would be administered to rodents (e.g., mice or rats) via oral or intravenous routes. Blood and brain tissue samples would be collected at various time points and analyzed by LC-MS/MS to determine compound concentrations.

  • Animal Models of Neurodegeneration:

    • Objective: To assess the in vivo efficacy of the compound in a disease-relevant model.

    • Methodology: A transgenic mouse model of Parkinson's disease (e.g., expressing human A53T α-synuclein) or Huntington's disease (e.g., R6/2 mice) would be treated with the compound. Behavioral tests (e.g., rotarod, open field) and post-mortem brain tissue analysis (e.g., immunohistochemistry for protein aggregates, neuronal loss) would be performed to evaluate therapeutic effects.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Aggregation_Assay Protein Aggregation Assay (ThT) PK_Study Pharmacokinetic Study Aggregation_Assay->PK_Study Positive Hit Binding_Assay S1R Binding Assay Binding_Assay->PK_Study Positive Hit Neuroprotection_Assay Neuroprotection Assay (MTT/LDH) Neuroprotection_Assay->PK_Study Positive Hit Efficacy_Study Animal Model Efficacy Study PK_Study->Efficacy_Study Favorable Profile Lead_Optimization Lead_Optimization Efficacy_Study->Lead_Optimization Compound This compound Compound->Aggregation_Assay Compound->Binding_Assay Compound->Neuroprotection_Assay

Hypothetical Experimental Workflow

Conclusion

While the specific biological profile of this compound remains to be fully elucidated, its core imidazo[1,2-a]pyridine structure places it within a class of compounds with significant therapeutic potential. By benchmarking against well-characterized drugs like Anle138b and Pridopidine, this guide provides a strategic framework for investigating its potential as a novel agent for neurodegenerative diseases or other conditions. The proposed experimental protocols offer a clear path forward for researchers to explore its mechanism of action and therapeutic efficacy.

References

Comparative Analysis of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, a member of the versatile imidazo[1,2-a]pyridine scaffold. While direct cross-reactivity studies on this specific molecule are not extensively available in the public domain, this document synthesizes data from structurally related compounds to offer insights into its potential biological targets and off-target effects. The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3] This inherent promiscuity necessitates a thorough evaluation of cross-reactivity for any new derivative entering drug discovery pipelines.

Potential Target Classes and Cross-Reactivity Profile

The imidazo[1,2-a]pyridine scaffold has been investigated for its activity against numerous target families. Based on the literature for analogous compounds, this compound could potentially exhibit activity towards:

  • Protein Kinases: This is the most prominent target class for imidazo[1,2-a]pyridine derivatives. Various analogs have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), Activin-like Kinase (ALK), FMS-like Tyrosine Kinase 3 (FLT3), and dual Mer/Axl kinases.[4][5][6][7] The substitution pattern on the imidazo[1,2-a]pyridine ring system plays a crucial role in determining kinase selectivity.

  • Phosphoinositide 3-Kinases (PI3Ks): Certain derivatives of imidazo[1,2-a]pyridine have been identified as PI3K inhibitors.

  • GABA-A Receptors: Some of the earliest drugs based on this scaffold, such as zolpidem and alpidem, target GABA-A receptors, suggesting a potential for neurological off-target effects.[1][2]

  • Other Enzymes and Receptors: The scaffold has also been explored for its activity against phosphodiesterases and as anti-infective and anti-cancer agents, indicating a broad biological activity spectrum.[1][8][9]

Comparative Data of Structurally Related Imidazo[1,2-a]pyridine Derivatives

To provide a quantitative perspective, the following tables summarize the inhibitory activities of various imidazo[1,2-a]pyridine derivatives against different protein kinases. This data, while not directly applicable to this compound, offers a valuable reference for potential cross-reactivity.

Table 1: Kinase Inhibitory Profile of Imidazo[1,2-a]pyridine Analogs

Compound/ScaffoldTarget KinaseIC50 / KdReference CompoundCell-based Activity (GI50)Reference
Imidazo[1,2-a]pyridine-thiophene derivative (5e)FLT3---[5]
Imidazo[1,2-a]pyridine-thiophene derivative (5g)FLT3---[5]
7-aryl-imidazo[1,2-a]pyridine-3-ylquinolineALK2Potent Inhibition--[6]
Imidazo[1,2-a]pyridine derivativeCDK2Potent Inhibition--[4]
Imidazo[1,2-a]pyridine derivativeMer KinasePotent Inhibition--[7]
Imidazo[1,2-a]pyridine derivativeAxl KinasePotent Inhibition--[7]

Note: Specific IC50/Kd values were not consistently provided in the search results in a comparable format.

Experimental Protocols

The following are generalized experimental protocols commonly employed in the assessment of cross-reactivity for kinase inhibitors, which would be applicable for the evaluation of this compound.

Kinase Selectivity Profiling (Biochemical Assay)

Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.

Methodology:

  • Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often a radiometric assay using ³³P-ATP or a non-radiometric assay using fluorescence or luminescence detection (e.g., LanthaScreen™, Kinase-Glo®).

  • Reagents:

    • Recombinant human kinases.

    • Specific peptide or protein substrates for each kinase.

    • ATP (often at or near the Km concentration for each kinase).

    • Test compound (serially diluted).

    • Assay buffer.

    • Detection reagents.

  • Procedure:

    • The test compound is pre-incubated with the kinase in the assay buffer.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using the chosen detection method.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

Objective: To assess the cytotoxic or anti-proliferative effects of a test compound on various cancer cell lines.

Methodology:

  • Assay Principle: This assay measures the number of viable cells after treatment with the test compound. Common methods include MTT, MTS, or resazurin-based assays, which rely on the metabolic activity of living cells, or direct cell counting.

  • Reagents:

    • Cancer cell lines representing various tissue origins.

    • Cell culture medium and supplements.

    • Test compound (serially diluted).

    • Detection reagent (e.g., MTT, CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • The detection reagent is added, and the signal (absorbance or luminescence) is measured, which is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration. GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from concentration-response curves.

Visualizing Experimental Workflows and Signaling Pathways

To further illustrate the context of cross-reactivity studies, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of 6-Iodoimidazo[1,2-a]pyridine- 2-carboxylic acid primary_assay Primary Target Assay (e.g., Kinase Assay) synthesis->primary_assay cross_reactivity Broad Kinase Panel Screening primary_assay->cross_reactivity Active Hits cell_based Cellular Proliferation Assays primary_assay->cell_based ic50 IC50/GI50 Determination cross_reactivity->ic50 cell_based->ic50 sar Structure-Activity Relationship (SAR) ic50->sar selectivity Selectivity Profile ic50->selectivity signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

References

A Comparative Guide to the Reproducibility of Experiments with 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the synthesis and biological evaluation of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid and its structural alternatives. While direct studies on the experimental reproducibility of this specific compound are limited in published literature, this guide synthesizes available data to offer insights into the expected consistency of results.

The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The nature and position of substituents on this core structure can significantly influence its biological activity. This guide focuses on 6-substituted imidazo[1,2-a]pyridine derivatives, with a particular emphasis on this compound, to assess the factors that may influence the reproducibility of its synthesis and biological characterization.

Synthesis of 6-Iodoimidazo[1,2-a]pyridine Derivatives: A Look at Yields

The synthesis of 6-iodoimidazo[1,2-a]pyridine derivatives typically involves the condensation of a corresponding iodo-2-aminopyridine with a suitable reagent like chloroacetaldehyde.[2] The choice of solvent and other reaction conditions can impact the yield and purity of the final product. One study reported that by switching the solvent from acetonitrile to ethanol, the yield of 6-iodoimidazo[1,2-a]pyridine could be significantly increased to a range of 84–91%.[2]

Below is a summary of reported yields for the synthesis of 6-iodoimidazo[1,2-a]pyridine and related derivatives, which can serve as a benchmark for researchers aiming to reproduce these experiments.

Compound/DerivativeSynthetic MethodReported Yield (%)Reference
6-Iodoimidazo[1,2-a]pyridineCondensation of iodo-2-aminopyridines with chloroacetaldehyde in ethanol84-91[2]
6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridinesPd-catalysed carbonylationGood-to-excellent selectivity[2]
6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic AcidsMulti-step synthesis involving Suzuki coupling67-83 (coupling step)[3]

Experimental Protocol: Synthesis of 6-Iodoimidazo[1,2-a]pyridine

This protocol is a generalized procedure based on the condensation reaction described in the literature.[2]

Materials:

  • 5-Iodo-2-aminopyridine

  • Chloroacetaldehyde (typically as a 50% aqueous solution)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-iodo-2-aminopyridine in ethanol in a round-bottom flask.

  • Add chloroacetaldehyde solution dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture at reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure 6-iodoimidazo[1,2-a]pyridine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G General Workflow for Synthesis and Characterization reagents 1. Dispense Reagents (e.g., 5-Iodo-2-aminopyridine, Chloroacetaldehyde) reaction 2. Set up and Run Reaction (Condensation in Ethanol, Reflux) reagents->reaction monitoring 3. Monitor Reaction Progress (Thin-Layer Chromatography) reaction->monitoring workup 4. Reaction Work-up (Neutralization, Extraction) monitoring->workup purification 5. Purification (Column Chromatography) workup->purification characterization 6. Characterization (NMR, Mass Spectrometry) purification->characterization

A generalized workflow for the synthesis and characterization of imidazo[1,2-a]pyridines.

Comparison with Alternative Imidazo[1,2-a]pyridine Derivatives

A variety of substituents other than iodine at the 6-position of the imidazo[1,2-a]pyridine ring have been explored for different biological applications. These include bromo, carboxyl, and amide groups. The choice of substituent can influence not only the biological activity but also the synthetic accessibility and potential for side reactions, which in turn affects reproducibility.

For instance, the introduction of a carboxamide group at the 6- or 8-position has been achieved through Pd-catalyzed carbonylation, a method that can sometimes lead to a mixture of mono- and double carbonylation products, requiring careful optimization of reaction conditions to ensure selective formation of the desired amide.[2]

Biological Activity: PI3Kα Inhibition

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.[4] The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[5][6]

G Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PIP3->PTEN Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K PTEN->PIP2

The PI3K/Akt pathway is a target for some imidazo[1,2-a]pyridine-based inhibitors.

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The reproducibility of these values depends on the consistency of the assay conditions.

Compound/DerivativeTargetBiological AssayReported IC50Reference
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)PI3KαEnzyme Inhibition Assay1.94 nM[4]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k)HCC827 cell lineCell Proliferation Assay0.09 µM[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general workflow for determining the IC50 of a compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound derivative)

  • Assay buffer

  • Kinase detection reagent (e.g., luminescence-based)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a microplate, add the kinase and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a constant temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the kinase detection reagent.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G General Workflow for In Vitro Kinase Assay prep 1. Prepare Reagents (Serial Dilution of Compound, Kinase, Substrate, ATP) reaction_setup 2. Set up Kinase Reaction (Add Kinase and Compound to Plate) prep->reaction_setup initiation 3. Initiate Reaction (Add Substrate/ATP Mixture) reaction_setup->initiation incubation 4. Incubate Plate (Controlled Temperature and Time) initiation->incubation detection 5. Signal Detection (Add Detection Reagent, Read Plate) incubation->detection analysis 6. Data Analysis (Calculate % Inhibition, Determine IC50) detection->analysis

A generalized workflow for an in vitro kinase inhibition assay.

Factors Influencing Experimental Reproducibility

Several factors can influence the reproducibility of both the chemical synthesis and biological assays involving this compound and its analogs:

  • Purity of Starting Materials: The presence of impurities in the starting materials can lead to side reactions and lower yields in chemical synthesis.

  • Reaction Conditions: Minor variations in temperature, reaction time, and catalyst loading can significantly affect the outcome of a chemical reaction.

  • Purification Methods: The efficiency and consistency of purification techniques, such as column chromatography, are crucial for obtaining a pure product with a reproducible yield.

  • Assay Conditions: In biological assays, factors such as buffer composition, pH, temperature, incubation time, and the specific lot of recombinant enzyme can all contribute to variability in the results.

  • Cell-Based Assay Variability: For cell-based assays, cell line passage number, cell density, and serum lot can introduce significant variations.

Conclusion

While a definitive statement on the reproducibility of experiments involving this compound cannot be made without dedicated studies, the available literature suggests that the synthesis of the core 6-iodo-imidazo[1,2-a]pyridine scaffold can be achieved with high and consistent yields. The biological activity of its derivatives, particularly as kinase inhibitors, shows promise. However, researchers should be mindful of the numerous factors that can influence the outcome of both synthetic and biological experiments. Adherence to detailed, standardized protocols and thorough characterization of all materials are essential for enhancing the reproducibility of findings in this important area of drug discovery.

References

Safety Operating Guide

Proper Disposal of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid, a compound used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Hazard Identification

This compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound are summarized below.

Hazard Summary:

Hazard StatementGHS ClassificationDescription
H314Skin Corrosion/IrritationCauses severe skin burns and eye damage.
H318Serious Eye Damage/Eye IrritationCauses serious eye damage.[1]
H335Specific Target Organ ToxicityMay cause respiratory irritation.[2]

Emergency Procedures:

SituationAction
Skin Contact Immediately take off all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[2]
Spill Evacuate the area. Wear appropriate personal protective equipment. For small spills, absorb with an inert, non-combustible material. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[3]

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, all personnel must be equipped with the following personal protective equipment:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[3]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[3]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[3]

Experimental Protocol for Waste Neutralization (for acidic waste solutions):

  • Preparation: Work in a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible.[4]

  • Dilution: If dealing with a concentrated acidic solution of the compound, slowly add the acidic waste to a large volume of cold water or a stirred ice bath to dissipate heat.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate or a 1M sodium hydroxide solution, to the diluted acidic waste. Monitor the pH of the solution using a pH meter or pH paper.

  • Endpoint: Continue adding the base until the pH of the solution is between 6 and 9.

  • Final Disposal: The neutralized aqueous solution should be collected in a designated hazardous waste container for halogenated organic compounds.

Waste Segregation and Collection:

  • Waste Identification: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3]

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Store it separately from strong oxidizing agents and acids.[3]

  • Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Irritant).

  • Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[3]

Final Disposal:

The ultimate disposal method for this compound is incineration.[2][5]

  • Procedure: Arrange for a licensed hazardous waste disposal company to collect the waste. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This is due to the halogenated nature of the compound.

Disposal Workflow and Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Hazard Assessment (Corrosive, Irritant, Halogenated) A->B C Segregate as Halogenated Organic Waste B->C D Select Appropriate Hazardous Waste Container C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Licensed Hazardous Waste Disposal F->G H Final Disposal: Incineration G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 478040-59-4). Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of your research. While this compound has not been fully investigated for its chemical, physical, and toxicological properties, it is imperative to handle it with the utmost care.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to always wear the appropriate PPE to minimize exposure and ensure personal safety.[2][3]

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4][5]Protects against splashes and airborne particles that could cause eye irritation.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or latex).[3][7]Prevents skin contact, which may cause irritation or allergic reactions in sensitive individuals.[1]
Body Protection Laboratory coat, long pants, and closed-toe shoes.[3]Minimizes the risk of accidental skin exposure.[6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[7][8] A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.[6]Prevents inhalation of dust or vapors, which may cause respiratory irritation.[1][6]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.[8]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[2]

  • Designate a specific area for handling the compound to contain potential spills.[6]

2. Donning Personal Protective Equipment:

  • Before handling the compound, put on all required PPE as specified in the table above.[7]

3. Handling the Compound:

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and potential vapors.[6][7]

  • Avoid generating dust.

  • Keep the container tightly closed when not in use.

4. After Handling:

  • Properly label and store the material according to safety guidelines.[7]

  • Carefully remove and dispose of gloves and any other contaminated PPE.

  • Thoroughly wash hands with soap and water after handling.[7][8]

Emergency Procedures

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Consult a physician.[9]

  • In case of a spill: Notify coworkers and restrict access to the area.[7] Review the Safety Data Sheet (SDS).[7] Use appropriate absorbent materials to clean the spill, place them in a sealed container for disposal, and decontaminate the area.[7]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste material in a properly labeled, sealed container.

  • Disposal Method:

    • Dispose of this material as hazardous waste.[1]

    • It is recommended to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[1]

    • Contact a licensed professional waste disposal service to dispose of this material.[1]

  • Contaminated Packaging:

    • Dispose of contaminated packaging as unused product.[1]

Safe Handling Workflow

prep Preparation & Engineering Controls ppe Don PPE prep->ppe handle Handle Compound in Fume Hood ppe->handle after Post-Handling Procedures handle->after spill Spill? after->spill spill_proc Spill Management spill->spill_proc Yes dispose Waste Disposal spill->dispose No spill_proc->dispose wash Wash Hands dispose->wash

Caption: Workflow for safely handling this compound.

References

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